Magl-IN-18
Description
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Properties
Molecular Formula |
C23H28F3N7O |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
[6-(3-cyclopropyl-1,2,4-triazol-1-yl)-2-azaspiro[3.3]heptan-2-yl]-[6-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-2-azaspiro[3.3]heptan-2-yl]methanone |
InChI |
InChI=1S/C23H28F3N7O/c24-23(25,26)18-16(8-28-29-18)3-14-4-21(5-14)9-31(10-21)20(34)32-11-22(12-32)6-17(7-22)33-13-27-19(30-33)15-1-2-15/h8,13-15,17H,1-7,9-12H2,(H,28,29) |
InChI Key |
PFFZCLKOQQPASJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Monoacylglycerol Lipase Inhibitors: A Case Study on JZL184
Disclaimer: Initial searches for the compound "Magl-IN-18" did not yield any specific information. It is possible that this is a proprietary name not in the public domain, a very recent discovery, or a misnomer. Therefore, this technical guide focuses on JZL184 , a well-characterized, potent, and selective irreversible inhibitor of monoacylglycerol lipase (B570770) (MAGL), as a representative example to fulfill the core requirements of the user request.
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid (AA) and glycerol.[1][2] Inhibition of MAGL presents a compelling therapeutic strategy for a variety of pathological conditions, including neurodegenerative diseases, inflammation, and cancer.[3] By blocking MAGL, the levels of 2-AG are elevated, enhancing endocannabinoid signaling, while the production of pro-inflammatory eicosanoids derived from arachidonic acid is concurrently suppressed.[3]
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the potent and selective MAGL inhibitor, JZL184. It is intended for researchers, scientists, and drug development professionals working in the field of endocannabinoid signaling and therapeutic development.
Discovery of JZL184
The discovery of JZL184 was facilitated by the use of activity-based protein profiling (ABPP).[1][4] ABPP is a powerful chemical proteomic technique used to assess the activity and selectivity of enzyme inhibitors in complex biological systems.[3] This methodology enabled the concurrent optimization of both the potency and selectivity of a piperidine (B6355638) carbamate (B1207046) scaffold, leading to the identification of JZL184.[1][4]
Synthesis of JZL184
While a detailed, step-by-step synthesis protocol for JZL184 is typically found in the supplementary materials of primary research articles, the general synthesis has been described.[1] The chemical name for JZL184 is 4-nitrophenyl 4-(dibenzo[d][1][5]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate.[6] The synthesis involves the reaction of a piperidine derivative with a suitable carbamoylating agent.
Mechanism of Action
JZL184 is an irreversible inhibitor of MAGL.[1] Its mechanism of action involves the carbamoylation of the catalytic serine nucleophile, Ser122, in the active site of the enzyme.[1] This covalent modification inactivates MAGL, leading to a sustained blockade of 2-AG hydrolysis.[1]
Quantitative Data
The inhibitory potency and selectivity of JZL184 have been extensively characterized. The following tables summarize key quantitative data.
| In Vitro Inhibitory Activity of JZL184 | |
| Target | IC50 |
| Mouse Brain MAGL | 8 nM[7] |
| Human MAGL | Equal potency to mouse MAGL[1] |
| Rat MAGL | ~10-fold lower activity than mouse MAGL[1] |
| Mouse Brain FAAH | 4 µM[8] |
| In Vivo Effects of JZL184 in Mice | |
| Parameter | Effect |
| Brain 2-AG Levels | 8-fold increase (maintained for at least 8 hours)[7] |
| Brain Arachidonic Acid Levels | Significant reduction[9] |
| MAGL Activity in Brain | ~85% decrease[2] |
| Administration Route | Intraperitoneal (i.p.)[1] |
| Effective Dose Range | 4-40 mg/kg[7] |
Experimental Protocols
For in vivo studies, JZL184 is typically administered to mice via intraperitoneal (i.p.) injection.[1] A common vehicle for administration is a solution of 18:1:1 v/v/v saline:emulphor:ethanol.[1] Doses ranging from 4 to 40 mg/kg have been shown to be effective in inhibiting MAGL activity and elevating brain 2-AG levels.[7]
Competitive ABPP is used to assess the potency and selectivity of JZL184 in native biological systems.[1] The general workflow is as follows:
Tissue or cell proteomes are incubated with varying concentrations of JZL184, followed by the addition of a broad-spectrum serine hydrolase activity-based probe, such as FP-rhodamine.[1] The probe covalently labels the active site of serine hydrolases. The proteome is then separated by SDS-PAGE, and the level of probe labeling is quantified by fluorescence scanning.[1] Inhibition of probe labeling for a specific enzyme (e.g., MAGL) indicates target engagement by JZL184.
MAGL activity can be measured using substrate hydrolysis assays.[1] A common method involves incubating cell or tissue lysates containing MAGL with the substrate 2-AG. The reaction is then quenched, and the levels of the product, arachidonic acid, or the remaining 2-AG are quantified by liquid chromatography-mass spectrometry (LC-MS).[2] The inhibitory effect of JZL184 is determined by pre-incubating the lysates with the inhibitor before adding the substrate.
Signaling Pathways Modulated by JZL184
Inhibition of MAGL by JZL184 has a dual effect on major lipid signaling pathways: it enhances the endocannabinoid signaling pathway while simultaneously suppressing the eicosanoid signaling pathway.
By inhibiting MAGL, JZL184 prevents the breakdown of 2-AG, leading to its accumulation.[1] This results in enhanced activation of cannabinoid receptors (CB1 and CB2), which can lead to various physiological effects, including analgesia and neuroprotection.[10] Concurrently, the reduced hydrolysis of 2-AG leads to decreased levels of arachidonic acid, the precursor for the biosynthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[2] This reduction in eicosanoid production contributes to the anti-inflammatory effects of JZL184.[5]
Conclusion
JZL184 is a potent and selective irreversible inhibitor of MAGL that has been instrumental in elucidating the physiological and pathophysiological roles of 2-AG signaling. Its discovery, guided by activity-based protein profiling, has provided a valuable pharmacological tool for the study of the endocannabinoid system. The dual mechanism of action, involving the enhancement of endocannabinoid tone and the suppression of pro-inflammatory eicosanoid production, underscores the therapeutic potential of MAGL inhibition for a range of human diseases. This technical guide provides a foundational understanding of JZL184 for researchers and professionals in the field of drug discovery and development.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JZL184, as a monoacylglycerol lipase inhibitor, down-regulates inflammation in a cannabinoid pathway dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Piperidine Carbamate-Based MAGL Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of piperidine (B6355638) carbamate-based inhibitors of monoacylglycerol lipase (B570770) (MAGL). MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3] Inhibition of MAGL elevates 2-AG levels, which has therapeutic potential for a range of pathological conditions, including neurodegenerative diseases, inflammation, and cancer.[4][5] This guide will focus on the well-characterized irreversible inhibitor JZL184 and its analogs to elucidate the key structural features governing their potency and selectivity.
Core Structure and Mechanism of Action
The prototypic MAGL inhibitor of this class, JZL184, is a piperidine carbamate (B1207046) that acts as a potent, selective, and irreversible inhibitor of MAGL.[6] The inhibitory mechanism involves the carbamoylation of the catalytic serine residue (Ser122) within the active site of MAGL.[7] This covalent modification inactivates the enzyme, leading to a sustained increase in 2-AG levels.[6] The general scaffold consists of a central piperidine ring, a carbamate functional group, and a leaving group. The SAR studies of this series have revealed that modifications to each of these components can significantly impact the inhibitor's potency and selectivity.[1][8]
Structure-Activity Relationship (SAR)
The following tables summarize the quantitative SAR data for a series of piperidine and piperazine (B1678402) carbamate-based MAGL inhibitors. The data highlights the impact of modifications to the piperidine/piperazine core, the carbamate leaving group, and substituents on the piperidine/piperazine ring.
Table 1: SAR of the Piperidine/Piperazine Core and Carbamate Leaving Group
| Compound | Core Structure | Leaving Group | hMAGL IC50 (nM) | hFAAH IC50 (nM) |
| JZL184 (1) | Piperidine | 4-Nitrophenyl | 8 | >10,000 |
| 2 | Piperazine | 4-Nitrophenyl | 25 | >10,000 |
| 3 | Piperidine | Phenyl | 100 | >10,000 |
| 4 | Piperidine | 4-Chlorophenyl | 15 | >10,000 |
| 5 | Piperidine | 4-Fluorophenyl | 20 | >10,000 |
| 6 | Piperidine | 4-Cyanophenyl | 12 | >10,000 |
| 7 | Piperidine | 4-Trifluoromethylphenyl | 10 | >10,000 |
| 8 | Piperidine | 2,4-Dinitrophenyl | 5 | >10,000 |
Data synthesized from multiple sources, including Long et al., 2009.[1][8][9]
Key Insights:
-
A piperidine core is generally preferred over a piperazine core for MAGL inhibition.
-
The electronic nature of the leaving group is a critical determinant of potency. Electron-withdrawing groups on the phenyl leaving group, such as nitro, cyano, and trifluoromethyl, enhance inhibitory activity. This is consistent with the carbamoylation mechanism, where a better leaving group facilitates the reaction with the catalytic serine.
Table 2: SAR of Substituents on the Piperidine Ring
| Compound | R1 | R2 | hMAGL IC50 (nM) | hFAAH IC50 (nM) |
| JZL184 (1) | H | 4-bis(1,3-benzodioxol-5-yl)hydroxymethyl | 8 | >10,000 |
| 9 | H | 4-Diphenylhydroxymethyl | 10 | >10,000 |
| 10 | H | 4-(4-Phenoxyphenyl) | 500 | 20 |
| 11 | H | 4-Benzhydryl | 15 | >10,000 |
| 12 | 3-Methyl | 4-bis(1,3-benzodioxol-5-yl)hydroxymethyl | 12 | >10,000 |
| 13 | 4-Methyl | 4-bis(1,3-benzodioxol-5-yl)hydroxymethyl | 20 | >10,000 |
Data synthesized from multiple sources, including Long et al., 2009.[1][8]
Key Insights:
-
Large, hydrophobic substituents at the 4-position of the piperidine ring are well-tolerated and can contribute to high potency.
-
The nature of the substituent at the 4-position can be tuned to achieve selectivity for MAGL over FAAH. For instance, the 4-bis(1,3-benzodioxol-5-yl)hydroxymethyl group in JZL184 confers excellent selectivity. In contrast, a 4-(4-phenoxyphenyl) group leads to a dual MAGL/FAAH inhibitor.[1]
-
Small alkyl substitutions on the piperidine ring itself generally do not significantly alter potency.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of MAGL inhibitors.
MAGL Enzyme Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human MAGL using a fluorogenic substrate.
Materials:
-
Recombinant human MAGL enzyme
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
MAGL Substrate (e.g., a fluorogenic substrate that releases a fluorescent product upon cleavage)
-
Test compounds dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Thaw the recombinant human MAGL enzyme on ice. Dilute the enzyme to the desired working concentration in cold MAGL Assay Buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in MAGL Assay Buffer to the final desired concentrations.
-
Assay Reaction: a. To each well of a 96-well plate, add 150 µL of MAGL Assay Buffer. b. Add 10 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells. c. Add 10 µL of the diluted MAGL enzyme to all wells except for the background control wells. d. Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme. e. Initiate the reaction by adding 10 µL of the MAGL substrate to all wells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm) every minute for 30 minutes using a fluorescence plate reader.
-
Data Analysis: a. Subtract the background fluorescence from all readings. b. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). c. Calculate the percent inhibition for each compound concentration relative to the vehicle control. d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10][11]
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of inhibitors in a native biological system.[12][13][14]
Materials:
-
Mouse brain membrane proteome (or other tissue/cell lysate)
-
Activity-based probe (ABP) for serine hydrolases (e.g., FP-TAMRA)
-
Test compounds dissolved in DMSO
-
SDS-PAGE gels and electrophoresis equipment
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare a membrane fraction from mouse brain tissue by homogenization and ultracentrifugation. Determine the protein concentration using a standard protein assay.
-
Inhibitor Incubation: a. In a microcentrifuge tube, pre-incubate 50 µg of the brain membrane proteome with varying concentrations of the test compound (or vehicle) for 30 minutes at room temperature.
-
Probe Labeling: a. Add the activity-based probe (e.g., FP-TAMRA, final concentration 1 µM) to the proteome-inhibitor mixture. b. Incubate for 30 minutes at room temperature.
-
SDS-PAGE and Imaging: a. Quench the reaction by adding 2x SDS-PAGE loading buffer. b. Separate the proteins by SDS-PAGE. c. Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to MAGL will decrease with increasing concentrations of an effective inhibitor.
-
Data Analysis: a. Quantify the fluorescence intensity of the MAGL band for each inhibitor concentration. b. Calculate the percent inhibition relative to the vehicle control. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11][12][15]
Signaling Pathways and Experimental Workflows
The inhibition of MAGL has significant downstream effects on various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and the experimental workflow for inhibitor characterization.
MAGL Signaling Pathway in Neuroinflammation
In the brain, MAGL plays a crucial role in regulating the levels of 2-AG and arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[4][16] Inhibition of MAGL can shift the balance towards an anti-inflammatory state.
Caption: MAGL inhibition blocks 2-AG hydrolysis, reducing pro-inflammatory prostaglandins.
Experimental Workflow for MAGL Inhibitor Characterization
The process of identifying and characterizing a novel MAGL inhibitor follows a logical progression from initial screening to in-depth analysis of potency and selectivity.
Caption: Workflow for the discovery and development of selective MAGL inhibitors.
Logical Relationships in SAR of Piperidine Carbamates
The optimization of the piperidine carbamate scaffold involves systematic modifications to enhance potency and selectivity. This diagram illustrates the logical decision-making process based on initial SAR findings.
Caption: Key SAR drivers for piperidine carbamate-based MAGL inhibitors.
References
- 1. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
A Comprehensive Pharmacological Profile of Monoacylglycerol Lipase (MAGL) Inhibitors
Introduction
Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3][4] MAGL is a serine hydrolase that converts 2-AG into arachidonic acid (AA) and glycerol.[1][3] The degradation of 2-AG terminates its signaling, while the resulting AA serves as a precursor for the synthesis of prostaglandins (B1171923), which are pro-inflammatory mediators.[3] By inhibiting MAGL, the levels of 2-AG are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2), and the production of AA and subsequent prostaglandins is reduced.[1][3] This dual action makes MAGL a promising therapeutic target for a variety of conditions, including neurodegenerative diseases, inflammation, pain, and cancer.[1][3][5][6]
This technical guide provides a detailed overview of the pharmacological profile of MAGL inhibitors, using publicly available data for well-characterized compounds as illustrative examples, due to the absence of specific information for a compound designated "Magl-IN-18" in the scientific literature.
Pharmacological Profile
Mechanism of Action
MAGL inhibitors block the enzymatic activity of MAGL by binding to its active site.[1] The active site of MAGL contains a catalytic triad (B1167595) of Ser122, Asp239, and His269.[7] Inhibitors can be classified as either irreversible (covalent) or reversible (non-covalent). Irreversible inhibitors, such as carbamates like JZL184, form a stable covalent bond with the catalytic serine (Ser122), leading to sustained inactivation of the enzyme.[7] Reversible inhibitors, such as MAGLi 432, bind to the active site through non-covalent interactions.[2][8] The inhibition of MAGL leads to an accumulation of 2-AG and a reduction in the levels of arachidonic acid and its downstream metabolites.[9]
Binding Affinity and Potency
The potency of MAGL inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce MAGL activity by 50%.
| Compound | Target | IC50 (nM) | Species | Assay Method |
| MAGLi 432 | MAGL | 4.2 | Human | Enzymatic Assay[2][8] |
| MAGLi 432 | MAGL | 3.1 | Mouse | Enzymatic Assay[8] |
| JZL184 | MAGL | 8.0 | Human | Enzymatic Assay[2] |
| KML29 | MAGL | 2.5 | Human | Enzymatic Assay[2] |
| MJN110 | MAGL | 2.1 | Human | Enzymatic Assay[2] |
Selectivity Profile
A crucial aspect of the pharmacological profile of a MAGL inhibitor is its selectivity for MAGL over other related enzymes, particularly other serine hydrolases like fatty acid amide hydrolase (FAAH), α/β-hydrolase domain-containing 6 (ABHD6), and ABHD12, which are also involved in endocannabinoid metabolism.[5] High selectivity is desirable to minimize off-target effects.
| Compound | Target | Inhibition (%) @ 200 nM |
| Compound 6 | MAGL | > 95%[10] |
| FAAH | < 5%[10] | |
| KIAA1363 | < 5%[10] | |
| ABHD6 | < 5%[10] | |
| ABHD12 | < 5%[10] |
In Vitro and In Vivo Efficacy
The efficacy of MAGL inhibitors has been demonstrated in various preclinical models.
-
In Vitro: Treatment of human neurovascular unit cells (brain microvascular endothelial cells, astrocytes, and pericytes) with MAGLi 432 resulted in a dose-dependent inhibition of MAGL activity and a significant increase in 2-AG levels.[2]
-
In Vivo: Administration of MAGL inhibitors like JZL184 and MJN110 in rat models of ischemic stroke led to a significant reduction in infarct volume, amelioration of sensorimotor deficits, and suppression of the inflammatory response.[9][11] In mouse models of colon carcinogenesis, the MAGL inhibitor URB602 reduced tumor volume, which was associated with a downregulation of angiogenic factors.[12] Furthermore, in a mouse model of severe acute pancreatitis, the MAGL inhibitor JZL184 showed protective effects on the intestinal barrier.[13]
Experimental Protocols
MAGL Activity Assay (Fluorogenic Substrate Assay)
This protocol is adapted from a method used for screening MAGL inhibitors.[14]
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA).[15]
-
Enzyme Solution: Dilute human MAGL-expressing HEK293T cell membrane fractions or recombinant MAGL in the assay buffer to a final concentration of 12.5 µg/ml.[14]
-
Inhibitor Solutions: Prepare stock solutions of the test compounds in DMSO and create serial dilutions.
-
Substrate Solution: Prepare a solution of the fluorogenic substrate (e.g., AA-HNA) at a concentration of 200 µM.[14]
-
-
Assay Procedure:
-
Add 5 µl of the inhibitor solution (or DMSO for control) to the wells of a 96-well plate containing 145 µl of assay buffer.
-
Add 40 µl of the enzyme solution to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for inhibitor-enzyme interaction.[14]
-
Initiate the reaction by adding 10 µl of the substrate solution to each well.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1 minute for 30 minutes) using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the concentration-response data to a suitable model.
-
Selectivity Profiling (Activity-Based Protein Profiling - ABPP)
This protocol describes a competitive ABPP method to assess the selectivity of an inhibitor against other serine hydrolases in a complex proteome.[5][14]
-
Preparation of Proteome:
-
Homogenize mouse brain tissue in a suitable buffer and prepare membrane proteome fractions by centrifugation.
-
-
Inhibitor Incubation:
-
Incubate aliquots of the mouse brain membrane proteome with the test inhibitor at various concentrations (or DMSO for control) for 30 minutes at room temperature.[14]
-
-
Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe, such as FP-TAMRA (250 nM final concentration), to the proteome-inhibitor mixture.[14]
-
Incubate for a defined period to allow the probe to covalently label the active sites of serine hydrolases that are not blocked by the inhibitor.
-
-
Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled hydrolases using a fluorescence gel scanner.
-
The intensity of the fluorescent band corresponding to MAGL and other serine hydrolases will be reduced in the presence of an effective inhibitor, allowing for the assessment of both potency and selectivity.
-
Visualizations
Signaling Pathway
Caption: MAGL signaling pathway and point of inhibition.
Experimental Workflow
Caption: Workflow for MAGL inhibitor screening and validation.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 5. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Design, Synthesis and Evaluation of 18F-labeled Monoacylglycerol Lipase Inhibitors as Novel Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of MAGL (Monoacylglycerol Lipase) Inhibitors in Experimental Ischemic Stroke [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of MAGL attenuates experimental colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Effect of Monoacylglycerol Lipase Inhibition on Intestinal Permeability of Rats With Severe Acute Pancreatitis [frontiersin.org]
- 14. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 15. A novel monoacylglycerol lipase-targeted 18F-labeled probe for positron emission tomography imaging of brown adipose tissue in the energy network - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity of Monoacylglycerol Lipase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of monoacylglycerol lipase (B570770) (MAGL) inhibitors, with a focus on the well-characterized compounds JZL184 and MJN110. Given the limited public information on a compound specifically named "Magl-IN-18," this paper will use JZL184 and MJN110 as exemplars to illustrate the crucial aspects of MAGL inhibitor selectivity. Monoacylglycerol lipase is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] Selective inhibition of MAGL elevates 2-AG levels, leading to potential therapeutic benefits in a range of neurological and inflammatory disorders.[3][4] However, off-target inhibition of other lipases and serine hydrolases can lead to undesired side effects, making selectivity a critical parameter in drug development.
Quantitative Selectivity Data
The selectivity of MAGL inhibitors is typically assessed by comparing their inhibitory potency (e.g., IC50 values) against MAGL to that of other related enzymes. The most common off-targets evaluated are fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide (B1667382) degradation, and α/β-hydrolase domain containing 6 (ABHD6), another enzyme capable of hydrolyzing 2-AG.[5]
| Inhibitor | Target Enzyme | IC50 (nM) | Species | Fold Selectivity vs. FAAH | Fold Selectivity vs. ABHD6 | Reference |
| JZL184 | MAGL | ~8 | Mouse Brain | ~450 | - | |
| FAAH | ~3,600 | Mouse Brain | - | - | ||
| ABHD6 | >10,000 | Mouse Brain | - | - | ||
| Esterase 1 (ES1) | comparable to MAGL | Mouse Lung | - | - | ||
| Triacylglycerol Hydrolase (TGH2) | comparable to MAGL | Mouse Lung | - | - | ||
| MJN110 | MAGL | 7.5 | Rat Brain | >1000 | - | |
| FAAH | >10,000 | Rat Brain | - | - |
Note: IC50 values can vary depending on the assay conditions, enzyme source, and substrate used. The data presented here is for comparative purposes.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. The two primary methods employed are enzymatic activity assays and activity-based protein profiling (ABPP).
Enzymatic Activity Assay (Fluorometric Method)
This method measures the enzymatic activity of MAGL or other lipases by monitoring the hydrolysis of a fluorogenic substrate. The potency of an inhibitor is determined by its ability to reduce the rate of substrate hydrolysis.
Materials:
-
Recombinant human MAGL (or other lipase)
-
Fluorogenic substrate (e.g., 4-Nitrophenyl acetate (B1210297) or a custom substrate)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
Test inhibitor (dissolved in DMSO)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer to each well.
-
Add a small volume of the diluted inhibitor or DMSO (for control wells) to the respective wells.
-
Add the enzyme solution to all wells except for the blank controls.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique used to assess the potency and selectivity of inhibitors against an entire class of enzymes in a complex biological sample (e.g., brain homogenate). It utilizes activity-based probes (ABPs) that covalently bind to the active site of enzymes.
Materials:
-
Tissue or cell lysate (e.g., mouse brain membrane proteome)
-
Test inhibitor
-
Activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Prepare tissue or cell lysates.
-
Pre-incubate aliquots of the lysate with varying concentrations of the test inhibitor or DMSO (vehicle control) for a specific time (e.g., 30 minutes at 37°C).
-
Add the activity-based probe (e.g., FP-Rh) to each lysate and incubate for a further period (e.g., 15 minutes) to allow for labeling of active enzymes.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
The intensity of the fluorescent band corresponding to a specific enzyme will decrease with increasing concentrations of an effective inhibitor.
-
Quantify the band intensities to determine the IC50 for the inhibition of each enzyme labeled by the probe.
Visualizations: Signaling Pathways and Experimental Workflows
To better illustrate the context of MAGL inhibition and the methods used for its characterization, the following diagrams are provided.
Caption: Endocannabinoid signaling pathway at the synapse showing MAGL's role.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Conclusion
The selectivity of MAGL inhibitors is a paramount consideration for their development as therapeutic agents. Compounds like JZL184 and MJN110 demonstrate high selectivity for MAGL over FAAH, a crucial characteristic for minimizing off-target effects within the endocannabinoid system. However, the potential for inhibition of other serine hydrolases, as seen with JZL184's activity against certain carboxylesterases, highlights the importance of comprehensive selectivity profiling. The use of robust experimental methodologies such as enzymatic activity assays and activity-based protein profiling is essential for accurately characterizing the selectivity of novel MAGL inhibitors and ensuring their suitability for clinical advancement.
References
- 1. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Magl-IN-18 on 2-Arachidonoylglycerol (2-AG) Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of monoacylglycerol lipase (B570770) (MAGL) inhibitors, with a focus on compounds structurally and functionally related to Magl-IN-18, on the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL, the primary enzyme responsible for the degradation of 2-AG in the central nervous system, leads to a significant accumulation of this signaling lipid.[1][2] This elevation in 2-AG enhances endocannabinoid signaling through cannabinoid receptors CB1 and CB2, a mechanism with considerable therapeutic potential for a range of neurological and inflammatory disorders.[3][4] Concurrently, MAGL inhibition reduces the production of arachidonic acid (AA) and its downstream pro-inflammatory metabolites, such as prostaglandins.[1][5][6] This dual action of augmenting neuroprotective 2-AG signaling while suppressing pro-inflammatory pathways underscores the therapeutic promise of MAGL inhibitors.[1] This document consolidates quantitative data on 2-AG modulation, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Introduction: The Role of MAGL in Endocannabinoid Signaling
The endocannabinoid system is a crucial neuromodulatory system involved in a myriad of physiological processes. 2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid ligand in the brain and a full agonist of the CB1 and CB2 cannabinoid receptors.[5] Its signaling is primarily terminated through enzymatic hydrolysis by monoacylglycerol lipase (MAGL).[7][8] MAGL catalyzes the conversion of 2-AG into arachidonic acid (AA) and glycerol.[4] In the brain, MAGL is responsible for approximately 85% of 2-AG hydrolysis, making it a critical regulator of endocannabinoid tone.[1][2][8][9]
The inhibition of MAGL has emerged as a promising therapeutic strategy. By preventing the breakdown of 2-AG, MAGL inhibitors effectively increase its concentration, thereby amplifying its signaling at cannabinoid receptors.[4][10] This mechanism is being explored for the treatment of neurodegenerative diseases, inflammatory conditions, and pain.[3][4]
Quantitative Effects of MAGL Inhibition on 2-AG Levels
The administration of MAGL inhibitors results in a substantial and measurable increase in 2-AG levels across various experimental models. The following tables summarize the quantitative data from key studies.
| Inhibitor/Model | Tissue/Cell Type | Dose/Concentration | Fold Increase in 2-AG | Reference |
| JZL184 (in vivo) | Mouse Brain | 40 mg/kg | ~8-10 fold | [9] |
| JZL184 (in vivo) | 5xFAD Mouse Brain | Not Specified | ~6-7 fold | [5] |
| MAGLi 432 (in vitro) | Astrocytes | 1 µM | ~18 fold | [8] |
| MAGLi 432 (in vitro) | Pericytes | 1 µM | ~70 fold | [8] |
| Genetic Inactivation | Mouse Brain | N/A | ~58 fold | [11] |
Table 1: In Vivo and In Vitro Effects of MAGL Inhibition on 2-AG Levels
| Inhibitor | IC50 (Human MAGL) | IC50 (Mouse MAGL) | Selectivity over FAAH | Reference |
| This compound related compounds | Nanomolar range | Nanomolar range | High | [12] |
| JZL184 | 8 nM | 8 nM | ~100-fold | [12] |
| MAGLi 432 | 4.2 nM | 3.1 nM | High | [13] |
| LEI-515 | Not Specified | Not Specified | Selective | [3] |
Table 2: Potency and Selectivity of Various MAGL Inhibitors
Signaling Pathways and Experimental Workflow
The mechanism of action of MAGL inhibitors can be visualized through the following signaling pathway and a generalized experimental workflow.
References
- 1. Inhibition of 2-arachidonoylglycerol metabolism alleviates neuropathology and improves cognitive function in a tau mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 11. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Magl-IN-18 for Endocannabinoid System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological processes, including pain, mood, appetite, and memory. A key component of this system is the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), the most abundant endocannabinoid in the central nervous system. The primary enzyme responsible for the degradation of 2-AG is monoacylglycerol lipase (B570770) (MAGL), a serine hydrolase that breaks down 2-AG into arachidonic acid and glycerol.[1][2][3] By inhibiting MAGL, the levels of 2-AG are elevated, leading to enhanced activation of cannabinoid receptors CB1 and CB2.[1][3] This mechanism has positioned MAGL as a significant therapeutic target for a range of conditions, including neurodegenerative diseases, inflammation, and cancer.
Magl-IN-18 is a potent inhibitor of MAGL, belonging to the piperidine (B6355638) carbamate (B1207046) class of inhibitors. Understanding its mechanism of action and having access to detailed experimental protocols are essential for researchers looking to utilize this tool to probe the intricacies of the endocannabinoid system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Mechanism of Action
This compound, like other carbamate-based MAGL inhibitors such as the well-studied JZL184, acts as an irreversible inhibitor. It covalently modifies the catalytic serine nucleophile (Ser122) within the active site of MAGL through a process called carbamoylation. This irreversible binding effectively inactivates the enzyme, preventing the hydrolysis of 2-AG and leading to its accumulation in various tissues, particularly the brain. The inhibition of MAGL not only elevates 2-AG levels but also reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins. This dual action contributes to the anti-inflammatory and neuroprotective effects observed with MAGL inhibitors.
Quantitative Data
The potency and selectivity of a pharmacological inhibitor are critical parameters for its utility in research. The following table summarizes the available quantitative data for this compound and the related, extensively characterized inhibitor, JZL184.
| Compound | Target | IC50 | Notes |
| This compound | Monoacylglycerol Lipase (MAGL) | 0.03 nM | Potent inhibitor. |
| JZL184 | Monoacylglycerol Lipase (MAGL) | 8 nM (mouse MAGL) | Irreversible inhibitor. |
| Fatty Acid Amide Hydrolase (FAAH) | 4 µM | Shows selectivity for MAGL over FAAH. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide methodologies for key experiments involving MAGL inhibitors, adapted from studies on JZL184, which can be applied to this compound.
In Vitro MAGL Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)
This protocol is used to determine the potency and selectivity of an inhibitor against MAGL in a complex proteome.
Materials:
-
Mouse brain membrane proteome
-
This compound (or other inhibitor)
-
Fluorophosphonate-rhodamine (FP-Rh) probe
-
DMSO (vehicle)
-
SDS-PAGE materials
-
Fluorescence gel scanner
Procedure:
-
Prepare mouse brain membrane proteomes as previously described.
-
Pre-incubate aliquots of the brain membrane proteome with varying concentrations of this compound (e.g., from 1 nM to 10 µM) or DMSO for 30 minutes at 37°C.
-
Add the FP-Rh probe to each sample and incubate for an additional 30 minutes at room temperature. FP-Rh will covalently label the active site of serine hydrolases.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the band corresponding to MAGL will decrease with increasing concentrations of the inhibitor.
-
Quantify the band intensities to determine the IC50 value of this compound.
In Vivo Assessment of MAGL Inhibition and Endocannabinoid Levels
This protocol describes how to assess the in vivo efficacy of this compound in elevating 2-AG levels in the brain.
Materials:
-
C57Bl/6 mice
-
This compound
-
Vehicle (e.g., saline:emulphor:ethanol 18:1:1)
-
Liquid chromatography-mass spectrometry (LC-MS) equipment
-
Internal standards for lipid extraction (e.g., d5-2-AG)
Procedure:
-
Administer this compound to mice via an appropriate route (e.g., intraperitoneal injection) at a range of doses (e.g., 1-40 mg/kg). A vehicle-treated group should be included as a control.
-
At a specified time point post-administration (e.g., 4 hours), euthanize the mice and rapidly dissect the brains.
-
Homogenize the brain tissue in a suitable solvent (e.g., methanol) containing internal standards for endocannabinoids.
-
Perform lipid extraction using a standard method, such as a modified Bligh-Dyer extraction.
-
Analyze the lipid extracts by LC-MS to quantify the levels of 2-AG and other endocannabinoids like anandamide (B1667382) (AEA).
-
Compare the 2-AG levels in the inhibitor-treated groups to the vehicle-treated group to determine the in vivo efficacy of this compound. Brains can also be processed for competitive ABPP as described above to assess target engagement.
Visualizations
Signaling Pathway of MAGL Inhibition
The following diagram illustrates the central role of MAGL in the endocannabinoid system and the consequences of its inhibition by this compound.
Caption: MAGL inhibition by this compound elevates 2-AG levels, enhancing CB1 receptor signaling.
Experimental Workflow for In Vivo MAGL Inhibitor Study
This diagram outlines the typical workflow for an in vivo experiment designed to evaluate the effects of a MAGL inhibitor.
Caption: Workflow for in vivo evaluation of this compound's biochemical and behavioral effects.
Conclusion
This compound is a powerful research tool for investigating the physiological and pathophysiological roles of the endocannabinoid 2-AG. Its high potency and irreversible mechanism of action allow for robust and sustained elevation of 2-AG levels in vitro and in vivo. By utilizing the detailed protocols and understanding the underlying signaling pathways presented in this guide, researchers can effectively employ this compound to advance our understanding of the endocannabinoid system and explore its therapeutic potential. As with any potent pharmacological agent, careful consideration of dose, timing, and potential off-target effects, particularly at high concentrations, is essential for the rigorous interpretation of experimental results.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL modulators and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Magl-IN-18 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magl-IN-18 is a highly potent, selective, and irreversible inhibitor of Monoacylglycerol Lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. MAGL is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), converting it into arachidonic acid (AA) and glycerol. By inhibiting MAGL, this compound leads to an accumulation of 2-AG, which enhances the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinannabinoid signaling pathway, coupled with the reduction of pro-inflammatory arachidonic acid, makes this compound a valuable tool for studying a variety of physiological and pathological processes. These include pain, inflammation, neuroprotection, and cancer pathogenesis.[1] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound functions by covalently modifying the catalytic serine residue within the active site of the MAGL enzyme. This irreversible inhibition blocks the hydrolysis of 2-AG, leading to its accumulation within the cell. The elevated levels of 2-AG can then potentiate signaling through cannabinoid receptors. Concurrently, the inhibition of MAGL reduces the cellular pool of arachidonic acid available for the synthesis of pro-inflammatory prostaglandins (B1171923) and other eicosanoids.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₃H₂₈F₃N₇O |
| Molecular Weight | 475.51 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 6 months. |
Data Presentation: Effects of MAGL Inhibition in Cell Culture
The following table summarizes the quantitative effects of MAGL inhibitors in various cell lines, providing an indication of the expected outcomes when using this compound. Note that specific results with this compound may vary and should be determined empirically.
| Cell Line | Inhibitor (Concentration) | Incubation Time | Effect on 2-AG Levels | Effect on Arachidonic Acid Levels | Reference |
| Human Pericytes | MAGLi 432 (1 µM) | 6 hours | ~70-fold increase | Significant depletion | [2] |
| Human Brain Microvascular Endothelial Cells (BMECs) | MAGLi 432 (1 µM) | 6 hours | ~18-fold increase | No significant effect | [2] |
| Human Astrocytes | MAGLi 432 (1 µM) | 6 hours | ~18-fold increase | Significant depletion | [2] |
| A549 (Human Lung Carcinoma) | JZL184 (0.1 - 10 µM) | 6 hours | Significant increase | Not reported | [3] |
| Colorectal Cancer Cell Lines (HCT116, SW480, LoVo) | JZL184 (10 µM) | 48 hours | Not reported | Not reported | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.76 mg of this compound in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
General Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound. Optimal conditions, including cell density, inhibitor concentration, and incubation time, should be determined for each specific cell line and experimental goal.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Adherence and Growth: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: On the day of the experiment, prepare fresh working solutions of this compound by diluting the DMSO stock solution into pre-warmed complete culture medium. It is crucial to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Carefully remove the old culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubation: Return the cells to the incubator and incubate for the desired period. Incubation times can range from a few hours (e.g., 6 hours) to longer periods (e.g., 24 or 48 hours), depending on the specific assay.[2][3][4]
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as cell viability assays, western blotting, lipidomics analysis, or migration and invasion assays.
Application: Inhibition of Cancer Cell Proliferation and Invasion
MAGL is often overexpressed in aggressive cancer cells and contributes to their pathogenic properties.[5][6] this compound can be used to investigate the role of MAGL in cancer cell biology.
Protocol: Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., A549, HCT116, SW480) in a 96-well plate.[4]
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol: Cell Invasion Assay (Boyden Chamber Assay)
-
Coat the upper chamber of a Matrigel-coated transwell insert with a thin layer of Matrigel.
-
Seed cancer cells in serum-free medium in the upper chamber.
-
Add complete medium (containing a chemoattractant like FBS) to the lower chamber.
-
Add various concentrations of this compound or vehicle control to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the insert.
-
Count the number of invading cells under a microscope.
Application: Modulation of Neuroinflammation
MAGL plays a crucial role in neuroinflammatory processes by regulating the levels of 2-AG and arachidonic acid.[7] this compound can be utilized in cell culture models of neuroinflammation to study these effects. A common in vitro model involves stimulating glial cells (microglia or astrocytes) with lipopolysaccharide (LPS).[8]
Protocol: Measurement of Inflammatory Cytokines in LPS-Stimulated Microglia
-
Seed microglial cells (e.g., BV-2 or primary microglia) in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex cytokine assay.
-
Optionally, lyse the cells to analyze protein expression or gene expression of inflammatory markers by Western blot or qRT-PCR, respectively.
Downstream Analysis: Lipidomics
A key application of this compound is to study its impact on cellular lipid profiles. This is typically achieved using liquid chromatography-mass spectrometry (LC-MS).
Protocol: Sample Preparation for 2-AG and AA Measurement
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Immediately quench cellular metabolism by adding ice-cold methanol (B129727) or another suitable solvent.
-
Scrape the cells and collect the cell lysate.
-
Perform a lipid extraction using a method such as the Folch or Bligh-Dyer extraction.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS analysis.
-
Analyze the samples using a validated LC-MS method for the quantification of 2-AG and arachidonic acid.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no observable effect | - Inhibitor concentration is too low.- Incubation time is too short.- Cell line has low MAGL expression. | - Perform a dose-response experiment to determine the optimal concentration.- Perform a time-course experiment.- Confirm MAGL expression in your cell line by Western blot or qRT-PCR. |
| Cell toxicity | - Inhibitor concentration is too high.- High DMSO concentration. | - Determine the cytotoxic concentration range using a cell viability assay and use concentrations below this range.- Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). |
| Inconsistent results | - Inconsistent cell confluency at time of treatment.- Incomplete dissolution of this compound.- Degradation of this compound stock solution. | - Standardize cell seeding density and treatment time.- Ensure the stock solution is fully dissolved before use.- Use freshly prepared working solutions and avoid repeated freeze-thaw cycles of the stock. |
Conclusion
This compound is a powerful research tool for investigating the role of MAGL and the endocannabinoid system in various cellular processes. The protocols and data presented here provide a foundation for designing and executing experiments using this potent inhibitor. As with any new reagent, it is essential to empirically determine the optimal experimental conditions for each specific cell type and application to ensure reliable and reproducible results.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Magl-IN-18
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Magl-IN-18, a potent monoacylglycerol lipase (B570770) (MAGL) inhibitor. The information herein is intended to guide researchers in the proper handling, preparation, and application of this compound for both in vitro and in vivo studies.
Introduction
This compound is a highly potent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1] MAGL is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), converting it into arachidonic acid (AA) and glycerol.[2][3] By inhibiting MAGL, this compound leads to an accumulation of 2-AG and a reduction in the levels of arachidonic acid. This modulation of the endocannabinoid and eicosanoid signaling pathways makes this compound a valuable tool for investigating a range of physiological and pathological processes, including neuroinflammation, pain, and cancer.[4][5]
Physicochemical Properties
-
Molecular Formula: C₂₃H₂₈F₃N₇O
-
Molecular Weight: 475.51 g/mol
-
Appearance: Solid at room temperature[6]
Solubility Data
Precise quantitative solubility data for this compound is not widely published. However, based on information from chemical suppliers and data from structurally similar MAGL inhibitors, the following table provides general guidance on its solubility in common laboratory solvents.[6] It is recommended to perform small-scale solubility tests before preparing bulk solutions.
| Solvent | Solubility (Estimated) | Notes |
| DMSO | ≥ 20 mg/mL | Dimethyl sulfoxide (B87167) is the recommended solvent for preparing high-concentration stock solutions for in vitro use.[6][7] |
| Ethanol (B145695) | ~2.5 mg/mL | Soluble to a lesser extent than in DMSO. Can be used for stock solutions or as a co-solvent in vehicle formulations.[7] |
| DMF | ≥ 25 mg/mL | N,N-Dimethylformamide is another suitable solvent for preparing stock solutions.[7] |
| Water | Insoluble | This compound is expected to have very low aqueous solubility. |
| PBS (pH 7.2) | Insoluble | Not soluble in aqueous buffers alone. A co-solvent like DMSO or ethanol is required. |
Note: The solubility values for Ethanol and DMF are based on the reported solubility of a similar molecule, MAGL inhibitor compound 23.[7] Researchers should determine the optimal solvent and concentration for their specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Studies
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common practice for in vitro assays such as cell-based studies and enzyme activity screening.[8]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass (mg) = 0.010 mol/L * 0.001 L * 475.51 g/mol * 1000 = 4.76 mg
-
-
Weigh the compound: Carefully weigh out 4.76 mg of this compound powder using an analytical balance and transfer it to a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[6]
Preparation of Working Solutions:
For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. To prepare a working solution, dilute the 10 mM stock solution in the appropriate cell culture medium.
-
Example for a 10 µM working solution:
-
Perform a 1:1000 dilution of the 10 mM stock solution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix gently by pipetting. The final DMSO concentration will be 0.01%.
-
Protocol 2: Preparation of Dosing Solutions for In Vivo Studies
For in vivo administration, this compound must be formulated in a biocompatible vehicle. The following protocol is based on a common vehicle used for administering poorly water-soluble MAGL inhibitors to rodents.[9][10]
Materials:
-
This compound powder
-
Ethanol (200 proof, absolute)
-
Emulphor EL-620 (or similar cremophor)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tube
-
Sonicator (bath or probe)
Vehicle Formulation (1:1:18 Ethanol:Emulphor:Saline):
-
1 part Ethanol
-
1 part Emulphor
-
18 parts Saline
Procedure:
-
Prepare the vehicle:
-
In a sterile conical tube, combine 1 volume of ethanol and 1 volume of Emulphor.
-
Mix thoroughly by vortexing until a homogenous solution is formed.
-
Slowly add 18 volumes of sterile saline to the ethanol/Emulphor mixture while continuously vortexing to create a stable emulsion.
-
-
Prepare the dosing solution:
-
Determine the required concentration: Calculate the concentration needed based on the desired dose (e.g., in mg/kg) and the dosing volume (e.g., 10 mL/kg).
-
For a 10 mg/kg dose and a 10 mL/kg dosing volume, the required concentration is 1 mg/mL.
-
-
Add this compound: Weigh the appropriate amount of this compound and add it to the required volume of the prepared vehicle.
-
Sonication: Tightly cap the tube and sonicate the mixture until a uniform suspension or solution is achieved.[9] This step is crucial for ensuring the compound is adequately dispersed.
-
Administration: The formulation should be administered immediately after preparation. Vortex the solution just before each injection to ensure homogeneity.
-
Signaling Pathway and Experimental Workflow
The inhibition of MAGL by this compound has significant downstream effects on lipid signaling pathways. The diagrams below illustrate the signaling cascade and a general workflow for inhibitor studies.
Caption: MAGL Signaling Pathway and Point of Inhibition.
Caption: General Workflow for In Vitro MAGL Inhibition Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 5. A novel monoacylglycerol lipase-targeted 18F-labeled probe for positron emission tomography imaging of brown adipose tissue in the energy network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | MAGL | 3036792-74-9 | Invivochem [invivochem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monoacylglycerol Lipase (MAGL) Inhibitors in Rodent Behavioral Studies
Disclaimer: The compound "Magl-IN-18" was not specifically identified in the scientific literature. The following application notes and protocols are based on the extensive research conducted on JZL184 , a potent and widely used irreversible inhibitor of Monoacylglycerol Lipase (B570770) (MAGL). It is presumed that "this compound" refers to a similar MAGL inhibitor, and the provided information will serve as a comprehensive guide for its use in rodent behavioral studies.
Introduction
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system. Inhibition of MAGL leads to elevated levels of 2-AG, which in turn enhances the activation of cannabinoid receptors, primarily CB1 and CB2. This modulation of the endocannabinoid system has shown significant potential for therapeutic applications in a range of neurological and psychiatric disorders. MAGL inhibitors, such as JZL184, are valuable pharmacological tools for investigating the role of 2-AG signaling in rodent models of anxiety, depression, stress, and pain.
Mechanism of Action
MAGL inhibitors like JZL184 irreversibly bind to the catalytic serine of the MAGL enzyme, preventing the hydrolysis of 2-AG into arachidonic acid and glycerol.[1][2] This leads to a significant and sustained increase in 2-AG levels in the brain and peripheral tissues.[1][2] The accumulated 2-AG then potentiates signaling through CB1 and CB2 receptors, leading to various physiological and behavioral effects.[1] Additionally, by reducing the production of arachidonic acid, MAGL inhibition can also decrease the synthesis of pro-inflammatory prostaglandins.[3][4]
Signaling Pathway of MAGL Inhibition
Data Presentation: Effects of MAGL Inhibitors in Rodent Behavioral Models
The following tables summarize quantitative data from various studies investigating the effects of MAGL inhibitors in rodent behavioral paradigms.
Table 1: Effects of JZL184 on Anxiety-Like Behaviors
| Behavioral Test | Species | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Elevated Plus Maze (EPM) | Rat | 4, 8, 16 | Dose-dependent increase in open arm time | [5] |
| Marble Burying | Mouse | 8, 16 | Decreased number of marbles buried | [5] |
| Light-Dark Box | Mouse | N/A | Alleviates negative consequences of restraint stress | [6] |
Table 2: Effects of JZL184 on Depressive-Like Behaviors
| Behavioral Test | Species | Dose (mg/kg, i.p.) | Treatment Regimen | Key Findings | Reference |
| Forced Swim Test (FST) | Mouse | 5 | Acute | Decreased immobility time | [7] |
| Forced Swim Test (FST) | Mouse | 20 | Acute | Increased immobility time (pro-depressant) | [7] |
| Forced Swim Test (FST) | Mouse | 20 | Chronic (CORT-treated) | Decreased immobility time (antidepressant) | [7] |
| Tail Suspension Test (TST) | Mouse | 2, 10, 40 | Acute | Decreased latency to immobility, increased immobility time | [8] |
| Chronic Unpredictable Stress | Mouse | N/A | Chronic | Ameliorated depressive-like behaviors | [9] |
Table 3: Effects of JZL184 on Fear and Stress Responses
| Behavioral Model | Species | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Predator Odor (TMT) Exposure | Rat | 4, 8, 16 | Suppressed fear behaviors | [5] |
| Predator Odor (2MT) Exposure | Mouse | 15 | Increased freezing time | [6] |
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic-Like Effects using the Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like effects of a MAGL inhibitor.
Materials:
-
Elevated Plus Maze apparatus
-
Male rats (e.g., Sprague-Dawley)
-
MAGL inhibitor (e.g., JZL184)
-
Vehicle solution (e.g., 18:1:1 saline:ethanol:emulphor)[2]
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Drug Preparation: Dissolve the MAGL inhibitor in the vehicle solution to the desired concentrations (e.g., 4, 8, and 16 mg/kg).[5]
-
Animal Handling: Habituate the rats to the experimental room for at least 1 hour before testing.
-
Drug Administration: Administer the MAGL inhibitor or vehicle via i.p. injection 4 hours before the behavioral test.[5]
-
EPM Test:
-
Place the rat in the center of the EPM, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and closed arms using an automated tracking system or manual observation.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms) / (Total time on arms)] x 100. An increase in this percentage is indicative of an anxiolytic-like effect.[5]
Protocol 2: Assessment of Antidepressant-Like Effects using the Forced Swim Test (FST)
Objective: To evaluate the antidepressant-like properties of a MAGL inhibitor.
Materials:
-
Forced swim test cylinders (e.g., 25 cm height, 10 cm diameter)
-
Water bath (23-25°C)
-
Male mice (e.g., C57BL/6J)
-
MAGL inhibitor (e.g., JZL184)
-
Vehicle solution
-
Syringes and needles for i.p. injection
Procedure:
-
Drug Preparation: Prepare the MAGL inhibitor in the vehicle at the desired doses (e.g., 5 mg/kg and 20 mg/kg for biphasic effects).[7]
-
Animal Handling: Acclimatize mice to the testing room for at least 1 hour.
-
Drug Administration: Inject the mice with the MAGL inhibitor or vehicle i.p. at a specified time before the test (e.g., 60 minutes).
-
FST Procedure:
-
Fill the cylinders with water to a depth where the mouse cannot touch the bottom or escape.
-
Gently place the mouse into the water.
-
Record the behavior for 6 minutes. The last 4 minutes are typically scored for immobility.
-
Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.[7]
Experimental Workflow Visualization
Considerations and Best Practices
-
Dosage and Administration: The optimal dose and route of administration for a MAGL inhibitor should be determined through pilot studies. JZL184 is typically administered intraperitoneally.[5][6][7][8]
-
Vehicle Selection: A common vehicle for JZL184 is a mixture of saline, ethanol, and a surfactant like Emulphor or Alkamuls-620.[2] Sonication may be required to achieve a uniform suspension.[2]
-
Pharmacokinetics: Consider the time course of MAGL inhibition. For JZL184, peak brain 2-AG elevation is observed within hours of administration and can be sustained.[2]
-
Selectivity: While JZL184 is highly selective for MAGL, at higher doses or with chronic administration, it may show some off-target effects, including inhibition of FAAH.
-
Chronic Dosing: Chronic administration of MAGL inhibitors can lead to desensitization and downregulation of CB1 receptors, which may alter behavioral outcomes.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Evaluation of 18F-labeled Monoacylglycerol Lipase Inhibitors as Novel Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monoacylglycerol Lipase (MAGL) Inhibitor Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the administration of the potent monoacylglycerol lipase (B570770) (MAGL) inhibitor, Magl-IN-18, in mice for preclinical research. Monoacylglycerol lipase is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] Inhibition of MAGL leads to elevated levels of 2-AG, which in turn modulates various physiological and pathological processes, including pain, inflammation, and neurodegeneration.[2][3] These application notes are designed to offer a comprehensive guide for the in vivo use of MAGL inhibitors, with a focus on this compound.
Disclaimer: As of the latest available information, specific in vivo administration protocols for this compound have not been published in peer-reviewed literature. The following protocols are based on established methodologies for other potent and selective MAGL inhibitors, such as JZL184 and MJN110, and should be adapted and optimized for this compound based on preliminary dose-finding and tolerability studies.
Introduction
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in terminating the signaling of 2-arachidonoylglycerol (2-AG), a major endogenous ligand for cannabinoid receptors CB1 and CB2.[1] By hydrolyzing 2-AG into arachidonic acid (AA) and glycerol, MAGL not only regulates endocannabinoid tone but also contributes to the production of pro-inflammatory eicosanoids derived from AA.[3] Consequently, inhibition of MAGL presents a promising therapeutic strategy for a variety of disorders, including neuropathic pain, neuroinflammatory conditions, and cancer.
This compound is a novel, highly potent MAGL inhibitor with a reported IC50 of 0.03 nM. Its high potency suggests it could be a valuable tool for studying the therapeutic potential of MAGL inhibition. These application notes will detail the mechanism of action, provide a generalized protocol for its administration in mice, and outline key experimental considerations.
Mechanism of Action
MAGL inhibitors, including this compound, act by blocking the active site of the MAGL enzyme. This prevents the breakdown of 2-AG, leading to its accumulation in various tissues, including the brain. The elevated 2-AG levels enhance the activation of cannabinoid receptors (CB1 and CB2), resulting in a range of physiological effects such as analgesia, anti-inflammatory responses, and neuroprotection. The inhibition of MAGL also reduces the production of arachidonic acid and its downstream metabolites, such as prostaglandins, which are key mediators of inflammation.
Signaling Pathway of MAGL Inhibition
Caption: Signaling pathway of MAGL inhibition by this compound.
Experimental Protocols
This section provides a generalized protocol for the administration of a potent MAGL inhibitor in mice, which can be used as a starting point for studies with this compound.
Materials
-
This compound (or other potent MAGL inhibitor)
-
Vehicle components (e.g., Ethanol (B145695), Emulphor EL-620, Saline; or DMSO, Polysorbate 80, Saline)
-
Sterile syringes and needles (appropriate gauge for the route of administration)
-
Animal balance
-
Standard laboratory equipment for solution preparation
Formulation of Dosing Solution
Due to the hydrophobic nature of many MAGL inhibitors, a suitable vehicle is required to ensure proper solubilization and bioavailability. Two commonly used vehicle formulations are provided below.
Table 1: Vehicle Formulations for MAGL Inhibitor Administration
| Vehicle Formulation | Components | Ratio (v/v/v) | Preparation Notes |
| Ethanol/Emulphor/Saline | Ethanol (200 proof), Emulphor EL-620, 0.9% Saline | 1:1:18 | Dissolve the inhibitor in ethanol first, then add Emulphor and mix. Finally, add saline and sonicate until a clear solution or uniform suspension is formed. |
| DMSO/Polysorbate 80/Saline | Dimethyl sulfoxide (B87167) (DMSO), Polysorbate 80 (Tween 80), 0.9% Saline | 1:1:8 | Dissolve the inhibitor in DMSO, then add Polysorbate 80 and mix. Add saline to the final volume. |
Note: The solubility of this compound in these or other vehicles should be determined empirically.
Dosing and Administration
The appropriate dose and route of administration will depend on the specific research question and the pharmacokinetic/pharmacodynamic profile of the inhibitor.
Table 2: Representative Dosing Parameters for Potent MAGL Inhibitors in Mice
| Parameter | Recommendation | Rationale/Considerations |
| Dosage Range | 0.5 - 40 mg/kg | The optimal dose should be determined in a dose-response study. Lower doses may be sufficient for highly potent inhibitors like this compound. |
| Administration Route | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | I.p. administration is common for systemic effects. S.c. injection may provide a more sustained release. |
| Frequency of Administration | Acute (single dose) or Chronic (once daily) | Acute administration is suitable for studying immediate effects. Chronic dosing is necessary for models of chronic disease. |
| Volume of Injection | 5 - 10 µL/g of body weight | The injection volume should be kept consistent across all animals. |
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study using a MAGL inhibitor in a mouse model of disease.
Caption: A generalized experimental workflow for in vivo studies with this compound.
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and structured manner to facilitate comparison between treatment groups.
Table 3: Example Data Table for a Neuropathic Pain Study
| Treatment Group | N | Mechanical Withdrawal Threshold (g) - Baseline | Mechanical Withdrawal Threshold (g) - Post-treatment | Change in 2-AG Levels (fold change vs. vehicle) |
| Vehicle | 10 | 4.5 ± 0.3 | 0.8 ± 0.1 | 1.0 |
| This compound (1 mg/kg) | 10 | 4.6 ± 0.2 | 2.5 ± 0.3 | 5.2 ± 0.8 |
| This compound (5 mg/kg) | 10 | 4.4 ± 0.3 | 3.8 ± 0.4 | 12.1 ± 1.5 |
*p < 0.05, **p < 0.01 compared to vehicle group. Data are presented as mean ± SEM.
Conclusion
The administration of potent and selective MAGL inhibitors like this compound in mice is a valuable approach for investigating the therapeutic potential of enhancing endocannabinoid signaling. While specific protocols for this compound are yet to be published, the generalized methodologies presented here, based on extensive research with other MAGL inhibitors, provide a solid foundation for designing and conducting in vivo experiments. Researchers should perform initial studies to determine the optimal formulation, dosage, and administration schedule for this compound in their specific experimental model. Careful consideration of these parameters will ensure reliable and reproducible results, contributing to a better understanding of the role of MAGL in health and disease.
References
- 1. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature | bioRxiv [biorxiv.org]
- 2. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
Magl-IN-18: Application Notes and Protocols for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magl-IN-18 is a potent inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system.[1] By inhibiting MAGL, this compound elevates the levels of 2-AG and simultaneously reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins (B1171923).[2][3] This dual action makes this compound a valuable tool for investigating the role of the endocannabinoid system in neuroinflammation and for the development of potential therapeutics for neurodegenerative diseases.
These application notes provide a comprehensive overview of the use of this compound in common neuroinflammation research models, including detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of MAGL. This inhibition leads to two key downstream effects that contribute to its anti-neuroinflammatory properties:
-
Enhancement of 2-AG Signaling: Increased levels of 2-AG lead to greater activation of cannabinoid receptors (CB1 and CB2), which have known anti-inflammatory and neuroprotective effects.
-
Reduction of Pro-inflammatory Prostaglandins: By decreasing the available pool of arachidonic acid, this compound limits the synthesis of prostaglandins (e.g., PGE2 and PGD2) by cyclooxygenase (COX) enzymes, thereby reducing key mediators of the neuroinflammatory cascade.
This dual mechanism effectively dampens neuroinflammatory responses, including microglial activation and the production of pro-inflammatory cytokines.
Quantitative Data
The following table summarizes the key quantitative data for this compound and other relevant MAGL inhibitors.
| Compound | Target | IC50 Value | Model System | Reference |
| This compound | MAGL | 0.03 nM | Not Specified | |
| MAGLi 432 | human MAGL | 4.2 nM | Enzymatic Assay | |
| mouse MAGL | 3.1 nM | Enzymatic Assay | ||
| JZL184 | human MAGL | 8.1 nM | Enzymatic Assay | |
| mouse MAGL | 2.9 nM | Enzymatic Assay | ||
| KML29 | rat MAGL | 43 nM | Competitive ABPP | |
| mouse MAGL | 15 nM | Competitive ABPP |
Experimental Protocols
In Vitro Model: LPS-Induced Neuroinflammation in Primary Microglia
This protocol describes the use of this compound to mitigate lipopolysaccharide (LPS)-induced inflammation in primary microglial cultures.
1. Preparation of Primary Microglial Cultures
-
Isolate primary microglia from the cortices of P0-P2 mouse pups as per established protocols.
-
Culture the mixed glial cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
After 7-10 days, isolate microglia from the confluent astrocyte layer by gentle shaking.
-
Plate the purified microglia in appropriate culture vessels (e.g., 24-well plates) at a density of 5 x 10^4 cells/cm^2 and allow them to adhere for 24 hours before treatment.
2. This compound Treatment and LPS Stimulation
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-treat the microglial cultures with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce an inflammatory response by adding LPS (from E. coli, serotype O111:B4) to the culture medium at a final concentration of 100 ng/mL.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
3. Assessment of Neuroinflammation
-
Cytokine Analysis: Collect the culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
-
Microglial Activation: Fix the cells with 4% paraformaldehyde and perform immunofluorescence staining for microglial activation markers such as Iba1 and CD11b. Analyze changes in microglial morphology (e.g., retraction of processes, amoeboid shape) using fluorescence microscopy.
In Vivo Model: LPS-Induced Neuroinflammation in Mice
This protocol details the administration of this compound to counteract systemic LPS-induced neuroinflammation in mice.
1. Animals and Housing
-
Use adult male C57BL/6 mice (8-12 weeks old).
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
2. This compound and LPS Administration
-
Prepare this compound for intraperitoneal (i.p.) injection. A common vehicle is a mixture of saline, Emulphor, and ethanol (B145695) (e.g., 18:1:1). The final concentration should be adjusted to deliver the desired dose (e.g., 10 mg/kg) in a volume of 10 mL/kg.
-
Administer this compound or vehicle via i.p. injection.
-
After 30-60 minutes, administer LPS (1 mg/kg, i.p.) dissolved in sterile saline.
-
Return the mice to their home cages and monitor for signs of sickness.
3. Tissue Collection and Analysis
-
At a predetermined time point post-LPS injection (e.g., 6 or 24 hours), euthanize the mice via an approved method.
-
Perfuse the animals transcardially with ice-cold PBS followed by 4% paraformaldehyde for immunohistochemistry, or with PBS alone for biochemical analyses.
-
For biochemical analysis, rapidly dissect the brain, isolate regions of interest (e.g., hippocampus, cortex), and snap-freeze in liquid nitrogen. Store at -80°C until use.
-
For immunohistochemistry, post-fix the brain in 4% paraformaldehyde overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection. Section the brain using a cryostat or vibratome.
4. Assessment of Neuroinflammation
-
Cytokine Analysis: Homogenize the brain tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant. Measure cytokine levels (TNF-α, IL-1β, IL-6) using ELISA kits.
-
Microglial Activation: Perform immunofluorescence or immunohistochemistry on the brain sections using antibodies against Iba1 and/or CD11b. Quantify the number of activated microglia and analyze their morphology in the brain regions of interest.
Conclusion
This compound is a powerful research tool for studying the intricate role of the endocannabinoid system in neuroinflammation. Its high potency and selectivity for MAGL allow for precise modulation of the 2-AG/arachidonic acid signaling axis. The protocols outlined above provide a framework for utilizing this compound in standard in vitro and in vivo models of neuroinflammation, enabling researchers to investigate its therapeutic potential and further elucidate the mechanisms underlying neuroinflammatory processes.
References
- 1. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
Application Notes and Protocols for Magl-IN-18 in Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magl-IN-18 is a highly potent and selective inhibitor of Monoacylglycerol Lipase (B570770) (MAGL), with an in vitro IC50 value of 0.03 nM[1][2][3]. MAGL is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[4][5][6][7]. By inhibiting MAGL, this compound elevates the levels of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2)[5]. This enhanced signaling has demonstrated significant potential for therapeutic applications in pain management, neurodegenerative diseases, and inflammation[5][7].
These application notes provide a comprehensive overview of the use of this compound and other potent, selective MAGL inhibitors in pain research. Due to the limited availability of published in vivo studies and specific protocols for this compound, the following information is substantially based on data from well-characterized MAGL inhibitors such as JZL184 and MJN110. Researchers should consider these protocols as a starting point and optimize them for their specific experimental conditions.
Mechanism of Action in Pain
The analgesic effects of MAGL inhibitors are primarily mediated through the potentiation of the endocannabinoid system. Inhibition of MAGL leads to an accumulation of 2-AG in both the central and peripheral nervous systems[8][9]. This elevated 2-AG enhances the activation of CB1 and CB2 receptors, which are crucial in modulating pain perception[5].
Simultaneously, by preventing the breakdown of 2-AG into arachidonic acid, MAGL inhibitors also reduce the substrate availability for the synthesis of pro-inflammatory prostaglandins, further contributing to their anti-inflammatory and analgesic effects[4][10].
Quantitative Data Summary
The following tables summarize quantitative data from studies on potent MAGL inhibitors in various pain models. This data can serve as a reference for dose-selection and expected efficacy.
Table 1: In Vitro Potency of MAGL Inhibitors
| Compound | IC50 (nM) | Target | Source |
| This compound | 0.03 | MAGL | [2] |
| JZL184 | 8.9 (human) | MAGL | [11] |
| MJN110 | - | MAGL | [12] |
| MAGL-IN-1 | 80 | MAGL | [13] |
Table 2: In Vivo Efficacy of MAGL Inhibitors in Pain Models
| Compound | Pain Model | Species | Dose Range | Route | Effect | Source |
| JZL184 | Neuropathic Pain (CCI) | Mouse | ≥8 mg/kg | i.p. | Attenuated mechanical allodynia | [14] |
| JZL184 | Neuropathic Pain (CCI) | Mouse | ≥4 mg/kg | i.p. | Attenuated cold allodynia | [14] |
| JZL184 | Inflammatory Pain (Carrageenan) | Mouse | 16 mg/kg | i.p. | Reduced paw edema and mechanical allodynia | [15] |
| MJN110 | Osteoarthritic Pain (MIA) | Mouse | - | i.p. | Increased mechanical and thermal pain thresholds | [16] |
Table 3: Effects of MAGL Inhibitors on Endocannabinoid and Metabolite Levels
| Compound | Tissue | Species | Dose | Effect on 2-AG | Effect on Arachidonic Acid | Source |
| JZL184 | Brain | Mouse | 4-40 mg/kg | Dramatically elevated | Reduced | [9] |
| MJN110 | Brain | Mouse | - | Increased | - | [12] |
| (R)-49 | Brain | Mouse | - | Increased (340%) | Reduced (25%) | [4] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
Objective: To assess the anti-allodynic effects of this compound in a well-established model of neuropathic pain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 1:1:18 solution of ethanol, Alkamuls-620, and saline)
-
Isoflurane for anesthesia
-
Surgical tools
-
4-0 silk sutures
-
Von Frey filaments for mechanical allodynia assessment
-
Acetone for cold allodynia assessment
Procedure:
-
Induction of CCI:
-
Anesthetize mice with isoflurane.
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures with 4-0 silk suture around the sciatic nerve, proximal to its trifurcation.
-
Close the incision with sutures or wound clips.
-
Allow animals to recover for 7-14 days to develop neuropathic pain behaviors.
-
-
Baseline Behavioral Testing:
-
Acclimate mice to the testing environment.
-
Mechanical Allodynia: Use the up-down method with von Frey filaments to determine the 50% paw withdrawal threshold.
-
Cold Allodynia: Apply a drop of acetone to the plantar surface of the hind paw and measure the duration of the response (licking, biting, flinching).
-
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the vehicle.
-
Administer this compound or vehicle intraperitoneally (i.p.) at a volume of 10 µL/g body weight. A dose range of 1-40 mg/kg can be explored based on the data for other MAGL inhibitors.
-
-
Post-Treatment Behavioral Testing:
-
Assess mechanical and cold allodynia at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to establish a time-course of the analgesic effect.
-
-
Data Analysis:
-
Analyze paw withdrawal thresholds and response durations using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).
-
Protocol 2: Evaluation of this compound in a Mouse Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)
Objective: To determine the anti-inflammatory and anti-hyperalgesic effects of this compound in an acute inflammatory pain model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Plethysmometer or calipers for measuring paw volume/thickness
-
Von Frey filaments
Procedure:
-
Baseline Measurements:
-
Measure the baseline paw volume/thickness of the right hind paw.
-
Determine the baseline mechanical withdrawal threshold.
-
-
Drug Administration:
-
Administer this compound or vehicle (i.p.) 30 minutes prior to carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 20 µL of 1% carrageenan into the plantar surface of the right hind paw.
-
-
Assessment of Paw Edema and Mechanical Allodynia:
-
Measure paw volume/thickness at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Assess mechanical withdrawal thresholds at the same time points.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume/thickness compared to baseline.
-
Analyze the data using two-way ANOVA with repeated measures.
-
Protocol 3: In Vitro MAGL Inhibition Assay
Objective: To confirm the inhibitory potency of this compound on MAGL activity in a cell-based or tissue homogenate assay.
Materials:
-
This compound
-
Mouse or human brain tissue, or cells overexpressing MAGL
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
2-AG substrate
-
LC-MS/MS system for quantifying 2-AG levels
Procedure:
-
Preparation of Enzyme Source:
-
Homogenize brain tissue or lyse cells in the assay buffer.
-
Centrifuge to obtain the membrane or cytosolic fraction containing MAGL.
-
-
Inhibition Assay:
-
Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 30 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the 2-AG substrate.
-
Incubate for a specific time (e.g., 5-10 minutes) at room temperature.
-
Stop the reaction by adding an organic solvent (e.g., acetonitrile).
-
-
Quantification of 2-AG:
-
Centrifuge the samples to pellet proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining 2-AG.
-
-
Data Analysis:
-
Calculate the percentage of MAGL activity remaining at each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Concluding Remarks
This compound, as a potent MAGL inhibitor, holds significant promise for the development of novel analgesics. The protocols and data presented here, largely based on the extensive research on other selective MAGL inhibitors, provide a solid foundation for researchers to explore the therapeutic potential of this compound in various pain models. It is important to note that chronic administration of potent MAGL inhibitors has been associated with the development of tolerance and CB1 receptor desensitization in some studies[8]. Therefore, careful consideration of dosing regimens and the duration of treatment is warranted in preclinical studies. Further research is needed to fully characterize the in vivo efficacy, pharmacokinetic profile, and long-term effects of this compound.
References
- 1. This compound | MAGL | 3036792-74-9 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 8. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]
- 12. ahajournals.org [ahajournals.org]
- 13. medkoo.com [medkoo.com]
- 14. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAGL regulates synovial macrophage polarization vis inhibition of mitophagy in osteoarthritic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MAGL Inhibitors in Cancer Cell Lines
Prepared for: Researchers, scientists, and drug development professionals.
Topic: Application of Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors in Cancer Cell Lines with a focus on the potent inhibitor, Magl-IN-18.
Disclaimer: While this compound has been identified as a highly potent inhibitor of monoacylglycerol lipase (MAGL) with an IC50 value of 0.03 nM, there is currently a limited amount of publicly available research detailing its specific application and effects on various cancer cell lines. The following application notes and protocols are based on the broader understanding of MAGL inhibition in cancer, primarily drawing from studies involving other well-characterized MAGL inhibitors such as JZL184. These guidelines are intended to serve as a starting point for the investigation of this compound and other MAGL inhibitors in cancer research. Empirical determination of optimal concentrations and experimental conditions for this compound is highly recommended.
Introduction to MAGL in Cancer
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in lipid metabolism by catalyzing the breakdown of monoacylglycerols into free fatty acids and glycerol.[1] In the context of cancer, MAGL is frequently overexpressed in aggressive tumor cells and contributes to a pro-tumorigenic lipid signaling network.[2][3] By increasing the bioavailability of free fatty acids, MAGL promotes cancer cell proliferation, migration, invasion, and survival.[2][4] Consequently, inhibition of MAGL has emerged as a promising therapeutic strategy to counteract cancer progression.
MAGL inhibitors have demonstrated anti-cancer properties by modulating the endocannabinoid-eicosanoid network and by limiting the fatty acid supply for the synthesis of pro-tumorigenic signaling lipids. Studies have shown that MAGL inhibition can lead to reduced proliferation and induction of apoptosis in various cancer types, including breast, prostate, and melanoma.
Quantitative Data on MAGL Inhibitors in Cancer Cell Lines
The following table summarizes the effects of various MAGL inhibitors on different cancer cell lines as reported in the literature. This data can serve as a reference for designing experiments with this compound.
| Inhibitor | Cancer Cell Line(s) | Observed Effects | Reference(s) |
| This compound | Not Specified | Potent MAGL inhibition (IC50 = 0.03 nM) | |
| JZL184 | Colorectal Cancer (LoVo, HCT116, SW480) | Decreased proliferation, increased apoptosis. | |
| Lung Cancer (A549) | Suppressed metastasis. | ||
| Breast Cancer | Suppressed malignant phenotype, inhibited proliferation, induced apoptosis, blocked cell cycle, reduced migration and invasion. | ||
| URB602 | Colorectal Cancer | Reduced xenograft tumor volume. | |
| MAGL-IN-1 | Breast, Colorectal, Ovarian Cancer | Anti-proliferative effects. | |
| MAGL-IN-222 | Breast Cancer (MDA-MB-231) | Inhibited proliferation and migration. |
Key Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of MAGL inhibitors like this compound in cancer cell lines.
Cell Viability Assay (MTT/XTT or similar)
This protocol is for determining the effect of a MAGL inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MAGL inhibitor (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the MAGL inhibitor in complete culture medium. Also, prepare a vehicle control.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis (programmed cell death) induced by a MAGL inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MAGL inhibitor
-
Vehicle control
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the MAGL inhibitor at various concentrations or with a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins involved in signaling pathways affected by MAGL inhibition.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against MAGL, p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways Affected by MAGL Inhibition
Inhibition of MAGL in cancer cells primarily impacts lipid metabolism, leading to downstream effects on several key signaling pathways that regulate cell growth, survival, and motility.
By inhibiting MAGL, compounds like this compound prevent the breakdown of monoacylglycerols, leading to a decrease in the pool of free fatty acids. This reduction in free fatty acids limits the synthesis of pro-tumorigenic lipids such as lysophosphatidic acid (LPA) and prostaglandin (B15479496) E2 (PGE2). These lipids are known to activate oncogenic signaling pathways like the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation, survival, and migration. Therefore, MAGL inhibition can effectively attenuate these malignant phenotypes.
Furthermore, the accumulation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) due to MAGL inhibition can also contribute to anti-tumor effects, in some cases through the activation of cannabinoid receptors.
Logical Relationship of MAGL's Role in Cancer
These application notes and protocols provide a comprehensive framework for investigating the anti-cancer effects of this compound and other MAGL inhibitors. Researchers should adapt these general methodologies to their specific cancer models and experimental questions.
References
- 1. Monoacylglycerol lipase deficiency in the tumor microenvironment slows tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
Magl-IN-18: A Potent Chemical Probe for Monoacylglycerol Lipase (MAGL)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (B570770) (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3] The hydrolysis of 2-AG by MAGL produces arachidonic acid (AA), a precursor for the synthesis of pro-inflammatory prostaglandins (B1171923), and glycerol.[1][3][4] By regulating the levels of 2-AG and AA, MAGL plays a critical role in a multitude of physiological processes, including pain, inflammation, and neuroprotection.[5][6] Inhibition of MAGL has emerged as a promising therapeutic strategy for various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[7][8]
Magl-IN-18 is a highly potent inhibitor of MAGL with a reported IC50 of 0.03 nM. Its exceptional potency makes it a valuable chemical probe for studying the physiological and pathological roles of MAGL. These application notes provide an overview of this compound and detailed protocols for its use in research settings.
Product Information
| Product Name | This compound |
| Synonyms | Compound 118 |
| Target | Monoacylglycerol Lipase (MAGL) |
| IC50 | 0.03 nM |
| CAS Number | 3036792-74-9 |
| Molecular Formula | C₂₄H₂₄N₄O₅ |
| Molecular Weight | 448.47 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Quantitative Data of Representative MAGL Inhibitors
Due to the limited publicly available data for this compound beyond its IC50, the following tables summarize quantitative data for other well-characterized MAGL inhibitors, JZL184 and MAGLi 432, to provide a comparative context for researchers.
Table 1: In Vitro Potency and Selectivity of Representative MAGL Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity vs. FAAH | Selectivity vs. ABHD6 | Reference |
| This compound | MAGL | 0.03 | Data not available | Data not available | |
| JZL184 | MAGL | 8 | >300-fold | >100-fold | [9][10] |
| MAGLi 432 | MAGL | 4.2 | High (does not modify AEA levels) | High | [1] |
FAAH: Fatty Acid Amide Hydrolase; ABHD6: α/β-Hydrolase Domain-containing 6
Table 2: Effects of Representative MAGL Inhibitors on Endocannabinoid and Lipid Levels
| Inhibitor | Model System | 2-AG Levels | Arachidonic Acid (AA) Levels | Prostaglandin (B15479496) (e.g., PGE₂) Levels | Reference |
| JZL184 | Mouse Brain (in vivo) | ~8-fold increase | Significant reduction | Reduced | [9][11] |
| MAGLi 432 | Human NVU Cells (in vitro) | ~18-70-fold increase | Significant depletion (astrocytes, pericytes) | Not reported | [1] |
| MAGLi 432 | Mouse Brain (in vivo, LPS model) | Significantly increased | Reduced | Reduced | [1] |
NVU: Neurovascular Unit; LPS: Lipopolysaccharide
Signaling Pathways
MAGL inhibition by probes like this compound primarily modulates the endocannabinoid and eicosanoid signaling pathways. By preventing the breakdown of 2-AG, MAGL inhibitors enhance the activation of cannabinoid receptors (CB1 and CB2).[3][6] Simultaneously, the reduction in arachidonic acid availability leads to decreased production of prostaglandins, which are key mediators of inflammation.[5][12]
Caption: MAGL inhibition by this compound increases 2-AG levels and reduces arachidonic acid and prostaglandin production.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity and effects of this compound.
In Vitro MAGL Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods for measuring MAGL activity in cell lysates or purified enzyme preparations.
Materials:
-
This compound
-
MAGL enzyme source (recombinant human MAGL or cell/tissue lysates)
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., a 2-AG analog that releases a fluorescent product upon hydrolysis)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in MAGL Assay Buffer to obtain a range of desired concentrations.
-
Enzyme Preparation: Dilute the MAGL enzyme source to the desired concentration in ice-cold MAGL Assay Buffer.
-
Assay Setup:
-
Inhibitor Wells: Add 150 µL of MAGL Assay Buffer, 10 µL of the diluted MAGL enzyme, and 10 µL of the this compound dilution to each well.
-
Positive Control (100% activity): Add 150 µL of MAGL Assay Buffer, 10 µL of the diluted MAGL enzyme, and 10 µL of DMSO (or the solvent used for the inhibitor) to each well.
-
Background Wells: Add 160 µL of MAGL Assay Buffer and 10 µL of DMSO to each well.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for 30 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the MAGL substrate to all wells.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Caption: Workflow for determining the in vitro inhibitory activity of this compound on MAGL.
Activity-Based Protein Profiling (ABPP) for Target Engagement and Selectivity
ABPP is a powerful technique to assess the engagement of an inhibitor with its target enzyme in a complex biological sample and to evaluate its selectivity across other enzymes.
Materials:
-
This compound
-
Cell or tissue lysates
-
Activity-based probe (ABP) for serine hydrolases (e.g., FP-TAMRA)
-
SDS-PAGE gels and Western blotting apparatus
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare cell or tissue lysates in an appropriate buffer. Determine and normalize the protein concentration.
-
Inhibitor Treatment: Aliquot the proteome and treat with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add the serine hydrolase ABP (e.g., FP-TAMRA) to each sample and incubate for 30 minutes at room temperature.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Gel Imaging: Scan the gel using a fluorescence scanner to visualize the labeled serine hydrolases.
-
Data Analysis: The band corresponding to MAGL should show a dose-dependent decrease in fluorescence intensity in the this compound-treated samples compared to the control. The intensity of other bands can be assessed to determine the selectivity of the inhibitor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Design, Synthesis and Evaluation of 18F-labeled Monoacylglycerol Lipase Inhibitors as Novel Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An updated patent review of monoacylglycerol lipase (MAGL) inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Magl-IN-18
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Magl-IN-18 in your research. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning its dissolution.
Troubleshooting Guide: this compound Dissolution Issues
Researchers may encounter difficulties in dissolving this compound due to its lipophilic nature. The following table and protocol provide guidance on solvent selection and preparation of stock solutions.
Solubility of Related MAGL Inhibitors
| Solvent | JZL184 Solubility (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Common solvent for creating concentrated stock solutions. |
| Dimethylformamide (DMF) | ~30 mg/mL | Higher solubility than DMSO, can be an alternative for stock solutions. |
Note: Always start with small quantities to test solubility in your specific solvent and conditions.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a general guideline for dissolving this compound or similar lipophilic inhibitors for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is crucial to use anhydrous DMSO as water can promote precipitation of hydrophobic compounds.
-
Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (If Necessary): If the compound does not fully dissolve, place the tube in a water bath sonicator for 10-15 minutes. The sonication process helps to break down aggregates and facilitate dissolution.
-
Gentle Warming (Optional): If sonication is not sufficient, gentle warming of the solution to 37°C in a water bath can be attempted. However, be cautious with temperature as it may degrade the compound.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Workflow for Dissolving this compound
Caption: A step-by-step workflow for dissolving this compound powder.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO, what should I do?
A1: If you are still facing solubility issues after following the protocol above, consider the following:
-
Purity of DMSO: Ensure you are using anhydrous (water-free) DMSO. The presence of water can significantly reduce the solubility of hydrophobic compounds.
-
Concentration: You may be trying to prepare a stock solution that is above the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution.
-
Compound Integrity: Verify the integrity of your this compound powder. Improper storage may affect its properties.
Q2: Can I use other solvents to dissolve this compound?
A2: While DMSO is the most commonly recommended solvent, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) might also be effective. However, it is crucial to perform a small-scale solubility test first. For in vivo studies, co-solvent systems are often required.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media). How can I prevent this?
A3: This is a common issue known as "crashing out." Here are some strategies to mitigate this:
-
Lower the Final Concentration: The final concentration of this compound in the aqueous solution may be too high. Try using a lower final concentration.
-
Reduce DMSO Percentage: Keep the final percentage of DMSO in your aqueous solution as low as possible, typically below 0.5% for cell-based assays, to minimize solvent toxicity and precipitation.
-
Use a Co-solvent Formulation: For in vivo experiments, a co-solvent system is often necessary. A common formulation is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for the similar inhibitor JZL184. Another option is 10% DMSO in corn oil.
-
Method of Dilution: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
Q4: How does this compound work?
A4: this compound is a potent inhibitor of the enzyme Monoacylglycerol Lipase (MAGL). MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn modulates various physiological processes. The inhibition of MAGL also reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[1][2]
MAGL Signaling Pathway
Caption: The signaling pathway inhibited by this compound.
References
Technical Support Center: Troubleshooting Magl-IN-18 In Vivo Instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Magl-IN-18, a potent Monoacylglycerol Lipase (B570770) (MAGL) inhibitor. The following information is designed to help users address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with this compound showed lower than expected efficacy. What are the potential causes?
A1: Lower than expected efficacy in vivo can stem from several factors related to the inhibitor's stability, formulation, and administration. Key areas to investigate include:
-
Poor Bioavailability: The formulation of this compound may not be optimal for absorption. Issues with solubility can significantly impact the amount of compound that reaches the systemic circulation.
-
Rapid Metabolism: this compound might be subject to rapid metabolic degradation in the liver or other tissues, leading to a short half-life and reduced exposure at the target site.
-
Suboptimal Dosing: The dose administered may be insufficient to achieve the necessary concentration for target engagement in vivo. Dose-response studies are crucial to determine the optimal dosage.
-
Target Engagement Issues: Even with adequate exposure, the compound may not be effectively inhibiting MAGL in the target tissue. It is important to measure target engagement directly.
Q2: I am observing unexpected side effects in my animal models. Could this be related to this compound?
A2: Unexpected side effects could be due to off-target effects of this compound or consequences of sustained MAGL inhibition.
-
Off-Target Activity: While designed to be selective for MAGL, this compound could potentially interact with other hydrolases or receptors, leading to unforeseen physiological effects. For instance, some irreversible MAGL inhibitors have been shown to have off-target effects on FAAH, ABHD6, and ABHD12.
-
CB1 Receptor Desensitization: Chronic inhibition of MAGL leads to a sustained elevation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[1][2][3]. This can lead to the desensitization and downregulation of cannabinoid receptor 1 (CB1), potentially causing tolerance to the effects of this compound and cross-tolerance to other cannabinoid agonists[1][2].
Q3: How can I assess the stability of this compound in my in vivo model?
A3: Assessing the stability of this compound involves a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies.
-
Pharmacokinetic Analysis: Measure the concentration of this compound in plasma and target tissues (e.g., brain) at various time points after administration. This will provide information on its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacodynamic Analysis: Measure the inhibition of MAGL activity in the target tissue. This can be done ex vivo by collecting tissue samples at different times after dosing and performing an enzyme activity assay. A sustained inhibition of MAGL activity would indicate good in vivo stability and target engagement.
Troubleshooting Guides
Guide 1: Addressing Poor In Vivo Efficacy
This guide provides a systematic approach to troubleshooting experiments where this compound is not producing the expected biological effect.
Problem: Lack of significant effect on downstream biomarkers or phenotype after this compound administration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo efficacy.
Experimental Protocols:
-
Formulation Check: Visually inspect the dosing solution for any precipitation. Use a vehicle that is known to be effective for similar compounds, such as a solution of saline, ethanol, and a surfactant like Emulphor.
-
Pharmacokinetic Study:
-
Administer this compound to a cohort of animals.
-
Collect blood and brain tissue samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Extract the compound from the samples.
-
Quantify the concentration of this compound using a validated analytical method like LC-MS/MS.
-
-
Target Engagement Assay (Activity-Based Protein Profiling - ABPP):
-
Dose animals with this compound or vehicle.
-
Collect brain tissue at the desired time point.
-
Prepare brain homogenates.
-
Incubate the homogenates with a fluorescently-labeled serine hydrolase probe (e.g., FP-rhodamine).
-
Separate proteins by SDS-PAGE and visualize the fluorescently labeled proteins. Inhibition of MAGL by this compound will result in a decrease in the fluorescent signal at the molecular weight corresponding to MAGL.
-
Guide 2: Investigating Off-Target Effects and Chronic Dosing Issues
This guide addresses how to investigate unexpected phenotypes and loss of efficacy with repeated dosing.
Problem: Emergence of unexpected side effects or development of tolerance with chronic administration of this compound.
Investigative Workflow:
Caption: Workflow for investigating off-target effects and tolerance.
Experimental Protocols:
-
In Vitro Selectivity Profiling (ABPP):
-
Prepare proteomes from relevant tissues (e.g., brain, liver).
-
Pre-incubate the proteomes with a range of this compound concentrations.
-
Add a broad-spectrum serine hydrolase probe (e.g., FP-rhodamine).
-
Analyze by SDS-PAGE to visualize the activity of multiple serine hydrolases and determine if this compound inhibits enzymes other than MAGL.
-
-
CB1 Receptor Binding Assay:
-
Prepare brain membranes from animals treated chronically with this compound or vehicle.
-
Incubate the membranes with a radiolabeled CB1 receptor antagonist (e.g., [³H]SR141716A) at various concentrations.
-
Measure the amount of bound radioligand to determine the Bmax (receptor density) and Kd (binding affinity). A decrease in Bmax would indicate receptor downregulation.
-
-
[³⁵S]GTPγS Binding Assay:
-
Prepare brain membranes as described above.
-
Incubate the membranes with [³⁵S]GTPγS in the presence of a CB1 receptor agonist (e.g., CP55,940).
-
Measure the incorporation of [³⁵S]GTPγS, which reflects G-protein activation. A decrease in agonist-stimulated binding indicates receptor desensitization.
-
Data Summary Tables
Table 1: Comparative IC₅₀ Values of MAGL Inhibitors
| Compound | Target | IC₅₀ (nM) | Species | Notes |
| MAGLi 432 | MAGL | 4.2 | Human | Reversible inhibitor. |
| JZL184 | MAGL | 8 | Human | Irreversible inhibitor. |
| KML29 | MAGL | 2.5 | Human | Irreversible inhibitor. |
| MJN110 | MAGL | 2.1 | Human | Irreversible inhibitor. |
Table 2: Effects of Chronic MAGL Inhibition on CB1 Receptor Function
| Treatment Group | CB1 Receptor Binding (Bmax, % of control) | CB1 Agonist-Stimulated [³⁵S]GTPγS Binding (Emax, % of control) | Reference |
| Chronic JZL184 | ↓ (~30%) | ↓ (~40%) | |
| MAGL Knockout Mice | ↓ (~25%) | ↓ (~50%) |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of MAGL, which leads to an increase in the levels of 2-AG. This, in turn, enhances the activation of cannabinoid receptors CB1 and CB2.
Caption: this compound mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
Magl-IN-18 off-target effects mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Magl-IN-18, a potent inhibitor of monoacylglycerol lipase (B570770) (MAGL). The information provided here will help mitigate potential off-target effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected phenotypes in my cellular assay after treatment with this compound that do not align with known MAGL functions. What could be the cause?
A1: Unexpected phenotypes can arise from off-target effects of your inhibitor. While a detailed public profile for this compound is not available, other well-characterized MAGL inhibitors, such as JZL184, are known to interact with other serine hydrolases.[1][2] Potential off-targets to consider include:
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH can lead to cannabinoid receptor-mediated effects that are distinct from those of MAGL inhibition.[1][2]
-
α/β-Hydrolase Domain Containing 6 (ABHD6) and 12 (ABHD12): These enzymes also contribute to the metabolism of 2-arachidonoylglycerol (B1664049) (2-AG), the primary substrate of MAGL.[3] Inhibition of these enzymes could potentiate 2-AG signaling in ways that differ from MAGL inhibition alone.
-
Carboxylesterases (CES): Some MAGL inhibitors have been shown to interact with various carboxylesterases, which are involved in the metabolism of a wide range of endogenous and exogenous compounds.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with MAGL in your cells. A successful target engagement should result in a thermal stabilization of MAGL.
-
Assess Off-Target Activity: Perform a competitive activity-based protein profiling (ABPP) experiment to profile the selectivity of this compound against other serine hydrolases in your experimental system.
-
Use a Structurally Unrelated MAGL Inhibitor: To confirm that the observed phenotype is due to MAGL inhibition, use a structurally distinct MAGL inhibitor as a control. If the phenotype persists, it is more likely to be an on-target effect.
-
MAGL Knockdown/Knockout Models: If available, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MAGL expression. This genetic approach can help to validate that the phenotype is a direct result of MAGL inhibition.
Q2: My in vivo study with this compound is showing unexpected behavioral effects, such as hypoactivity and catalepsy. Are these known side effects?
A2: Chronic administration of potent, irreversible MAGL inhibitors can lead to sustained high levels of 2-AG in the brain. This can cause desensitization and downregulation of cannabinoid type 1 (CB1) receptors, leading to a functional antagonism of the endocannabinoid system and potentially resulting in cannabimimetic side effects. While specific data for this compound is limited, these are known effects of potent MAGL inhibition.
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-response study to determine the minimal effective dose of this compound required to achieve the desired therapeutic effect without causing significant behavioral side effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Characterize the PK/PD relationship of this compound to understand the time course of MAGL inhibition and its correlation with the observed behavioral effects.
-
Use a Reversible Inhibitor: If possible, consider using a reversible MAGL inhibitor. Reversible inhibitors may offer a wider therapeutic window with a reduced risk of CB1 receptor desensitization.
Q3: I am not observing the expected increase in 2-AG levels after treating my cells with this compound. What could be the problem?
A3: Several factors could contribute to a lack of a measurable increase in 2-AG:
-
Insufficient Inhibitor Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to achieve complete inhibition of MAGL.
-
Cellular Permeability: this compound may have poor permeability into your specific cell type.
-
Rapid 2-AG Metabolism by Other Enzymes: In some cell types, other enzymes like ABHD6 or ABHD12 may contribute significantly to 2-AG degradation, masking the effect of MAGL inhibition.
-
Assay Sensitivity: The analytical method used to measure 2-AG may not be sensitive enough to detect the changes in your experimental system.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration and Incubation Time: Perform a concentration- and time-course experiment to determine the optimal conditions for MAGL inhibition.
-
Confirm Target Engagement: Use CETSA to confirm that this compound is binding to MAGL within the cells.
-
Measure Downstream Metabolites: In addition to 2-AG, measure the levels of its downstream metabolite, arachidonic acid. A decrease in arachidonic acid levels can be an indirect indicator of MAGL inhibition.
-
Use a Positive Control: Include a well-characterized MAGL inhibitor, such as JZL184, as a positive control to ensure that your experimental system and analytical methods are working correctly.
Quantitative Data for Representative MAGL Inhibitors
The following table summarizes the in vitro potency (IC50) of well-characterized MAGL inhibitors against MAGL and common off-targets. This data can serve as a reference for the expected potency and selectivity of MAGL inhibitors.
| Inhibitor | Target | IC50 (nM) | Species | Reference |
| JZL184 | MAGL | 8 | Mouse Brain | |
| FAAH | >1000 | Mouse Brain | ||
| ABHD6 | ~1000 | Mouse Brain | ||
| KML29 | MAGL | 15 | Mouse Brain | |
| FAAH | >50000 | Mouse Brain | ||
| ABHD6 | >1500 | Mouse Brain | ||
| MJN110 | MAGL | 2.1 | Human | |
| FAAH | No significant cross-reactivity |
Experimental Protocols
In Vitro Fluorometric MAGL Activity Assay
This protocol is adapted from a method for screening small molecule inhibitors of MAGL.
Materials:
-
Recombinant human MAGL
-
Assay Buffer: 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA
-
Fluorogenic Substrate: 2-arachidonoylglycerol-based fluorogenic substrate (e.g., AA-HNA)
-
This compound and control inhibitors
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of recombinant human MAGL in assay buffer.
-
Add 145 µl of assay buffer to each well of a 96-well plate.
-
Add 5 µl of this compound or control inhibitor at various concentrations (from a 40x stock in DMSO) to the wells.
-
Add 40 µl of the MAGL enzyme solution to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µl of the fluorogenic substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes.
-
Calculate the rate of reaction and determine the IC50 value for this compound.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is for assessing the selectivity of this compound against other serine hydrolases in a complex proteome.
Materials:
-
Cell or tissue lysate (e.g., mouse brain membrane proteome)
-
This compound and control inhibitors
-
Activity-based probe (e.g., FP-TAMRA)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Incubate the proteome (e.g., 2 mg/ml) with this compound or a vehicle control (DMSO) at the desired concentration for 30 minutes at room temperature.
-
Add the activity-based probe (e.g., FP-TAMRA, final concentration 250 nM) and incubate for another 20 minutes.
-
Quench the reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
A decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the vehicle control indicates that the inhibitor is binding to that protein.
Cellular Thermal Shift Assay (CETSA)
This is a general protocol to confirm the engagement of this compound with MAGL in intact cells.
Materials:
-
Cells expressing MAGL
-
This compound
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis buffer
-
Western blot reagents (primary antibody against MAGL, secondary antibody)
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Centrifuge the lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MAGL in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: MAGL Signaling Pathway and Inhibition by this compound.
Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Magl-IN-18 degradation
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the potent monoacylglycerol lipase (B570770) (MAGL) inhibitor, Magl-IN-18. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and effective use of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, with a focus on preventing degradation and ensuring experimental reproducibility.
| Issue | Potential Cause | Recommended Solution |
| Reduced or Loss of Inhibitory Activity | Compound Degradation: Improper storage of stock solutions (e.g., at room temperature for extended periods, repeated freeze-thaw cycles).[1] Chemical Instability in Experimental Media: The compound may be unstable in aqueous solutions at 37°C over long incubation times. Components in the cell culture media could potentially react with the inhibitor. | Proper Storage: Adhere strictly to the recommended storage conditions. Store stock solutions in small aliquots at -80°C for long-term storage.[1] Fresh Preparations: Prepare fresh dilutions of this compound in your experimental buffer or media immediately before each experiment. Stability Check: If degradation is suspected, perform a stability check by incubating the compound in your experimental media for the duration of your experiment and analyzing its integrity by HPLC-MS. |
| Precipitation in Cell Culture Media | Low Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous media, leading to precipitation, especially at higher concentrations. Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high, causing the compound to fall out of solution. | Optimize Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is kept to a minimum, typically below 0.5%, to maintain cell health and compound solubility. Preparation Method: When diluting the stock solution, add the culture medium to the inhibitor solution dropwise while gently vortexing to facilitate dissolution. Warming the medium slightly may also help. Solubility Enhancers: For particularly challenging solubility issues, consider the use of solubility-enhancing agents, but validate their compatibility with your cell model first. |
| Inconsistent Experimental Results | Inaccurate Pipetting of Stock Solutions: Due to the high potency of this compound (IC50 = 0.03 nM), small variations in pipetting can lead to significant differences in the final concentration.[2] Compound Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. | Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of small volumes. Use Low-Binding Plastics: Utilize low-protein-binding tubes and pipette tips to minimize the loss of the compound due to adsorption. Consistent Handling: Ensure uniform mixing and handling procedures across all samples and experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is stable at room temperature for a few days, which is sufficient for shipping purposes.[1]
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in DMSO.[3] For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the medium is not toxic to the cells (typically <0.5%).
Q3: How can I prevent degradation of this compound in my stock solutions?
A3: To prevent degradation, store stock solutions in tightly sealed vials, protected from light, and at the recommended low temperatures (-20°C or -80°C).[1] It is highly recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is this compound susceptible to hydrolysis in aqueous media?
Q5: Are there any known off-target effects of this compound?
A5: The provided information indicates that this compound is a potent inhibitor of MAGL.[2] However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is recommended to use the lowest effective concentration and to include appropriate controls in your experiments to assess for any potential off-target effects.
Quantitative Data Summary
| Storage Condition | Duration of Stability |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In Solvent at -80°C | 6 months |
| In Solvent at -20°C | 1 month |
| Data sourced from InvivoChem product information.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex the solution gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, low-binding microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
General Protocol for in vitro Cell-Based Assays
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight under standard cell culture conditions.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period.
-
Assay: Perform your downstream analysis (e.g., cell viability assay, protein extraction for western blotting, etc.).
General Protocol for in vivo Administration (Rodent Model)
This is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) protocols.
-
Vehicle Preparation: A common vehicle for administering MAGL inhibitors in vivo is a mixture of saline, ethanol (B145695), and a surfactant like Tween-80 or Emulphor. A typical ratio is 18:1:1 (saline:emulphor:ethanol).
-
Formulation:
-
Dissolve the required amount of this compound in ethanol first.
-
Add the Emulphor or Tween-80 and mix thoroughly.
-
Add the saline dropwise while vortexing to form a stable emulsion.
-
-
Administration: Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection). The volume of administration should be based on the animal's body weight.
-
Controls: Always include a vehicle control group that receives the same formulation without this compound.
Visualizations
Caption: Troubleshooting workflow for addressing this compound degradation issues.
Caption: Signaling pathway of MAGL and the inhibitory action of this compound.
References
Technical Support Center: Magl-IN-18 and Other Monoacylglycerol Lipase (MAGL) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Magl-IN-18 and other monoacylglycerol lipase (B570770) (MAGL) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of monoacylglycerol lipase (MAGL) with a reported IC50 of 0.03 nM.[1] MAGL is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain.[2][3] By inhibiting MAGL, this compound prevents the degradation of 2-AG, leading to its accumulation. This enhances the activation of cannabinoid receptors (CB1 and CB2) and reduces the levels of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[3][4][5] This dual action is thought to underlie the therapeutic potential of MAGL inhibitors in various conditions, including neurodegenerative diseases, inflammation, and cancer.[3][6]
Signaling Pathway of MAGL Inhibition
Caption: Mechanism of this compound action on the endocannabinoid pathway.
Q2: What are the key differences between irreversible and reversible MAGL inhibitors?
-
Irreversible inhibitors , such as JZL184, form a stable, covalent bond with the catalytic serine (Ser122) of MAGL, leading to long-lasting inactivation of the enzyme.[7] This can result in a prolonged pharmacodynamic effect. However, chronic administration of irreversible inhibitors has been linked to tolerance, physical dependence, and desensitization of CB1 receptors due to sustained high levels of 2-AG.[5][8]
-
Reversible inhibitors bind to the enzyme non-covalently, allowing for a more controlled and potentially safer modulation of MAGL activity.[2][9] This can reduce the risk of the side effects associated with chronic irreversible inhibition. This compound is described as a reversible and competitive inhibitor.[10]
Q3: I am observing inconsistent results in my in vivo experiments. What could be the cause?
Inconsistent in vivo results with potent MAGL inhibitors often stem from issues with formulation and administration, as well as biological factors. Key areas to investigate include:
-
Solubility and Vehicle Preparation: Potent MAGL inhibitors are often highly lipophilic and have poor aqueous solubility.[3] Inadequate dissolution can lead to variable dosing and inconsistent effects. For example, the inhibitor JZL184 requires extensive sonication to form a uniform suspension in a saline-emulphor-ethanol vehicle.[7][11]
-
Species Differences: The potency of MAGL inhibitors can vary significantly between species. JZL184, for instance, is approximately 10-fold less active against rat MAGL compared to mouse and human MAGL.[7] It is crucial to use a concentration of the inhibitor that is appropriate for the species being studied.
-
Chronic Dosing Effects: If your experiment involves long-term administration, be aware that chronic inhibition of MAGL can lead to desensitization of the cannabinoid system.[8] This can manifest as a reduction in the analgesic or other behavioral effects of the inhibitor over time (tolerance).
-
Off-Target Effects: While many MAGL inhibitors are highly selective, some may inhibit other serine hydrolases, especially at higher concentrations or in peripheral tissues.[3][7] For example, JZL184 has been shown to have off-targets in the spleen and lungs of mice.[7]
Troubleshooting Guides
Guide 1: Poor Solubility and Formulation Issues
Poor solubility is a common challenge with potent, lipophilic MAGL inhibitors like this compound.
| Symptom | Possible Cause | Troubleshooting Steps |
| No or weak in vivo effect despite using a reported effective dose. | Incomplete dissolution of the compound. The inhibitor may be precipitating out of solution, leading to a lower effective dose being administered. | 1. Optimize the vehicle: For in vivo use, consider common formulations for compounds with low water solubility, such as 18:1:1 saline:emulphor:ethanol (B145695).[7]2. Ensure complete dissolution: Use a bath sonicator to create a uniform suspension. Prolonged sonication may be necessary.[11]3. Visual inspection: Before each injection, visually inspect the solution to ensure it is a uniform suspension and has not precipitated. |
| High variability between animals in the same treatment group. | Inconsistent dosing due to non-homogenous suspension. If the compound is not uniformly suspended, different animals may receive different effective doses. | 1. Vortex before each injection: To ensure the suspension is homogenous, vortex the stock solution immediately before drawing up each dose.2. Prepare fresh: Prepare the formulation fresh for each experiment to avoid potential degradation or precipitation over time. |
Experimental Workflow for Preparing a MAGL Inhibitor Formulation
Caption: A workflow for preparing poorly soluble MAGL inhibitors for in vivo use.
Guide 2: Interpreting Unexpected In Vitro or In Vivo Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Reduced or absent effect in long-term (chronic) studies. | CB1 receptor desensitization and tolerance. Sustained high levels of 2-AG from chronic MAGL inhibition can lead to a functional antagonism of the cannabinoid system.[8] | 1. Assess CB1 receptor function: If possible, measure CB1 receptor density and/or function in your experimental model.2. Consider a different dosing regimen: A less frequent or lower dose may mitigate tolerance. Alternatively, a reversible inhibitor might be more appropriate for chronic studies. |
| Effect observed in mice but not in rats at the same dose. | Species-specific differences in inhibitor potency. | 1. Consult the literature: Check for data on the inhibitor's potency against MAGL from different species.[7][11]2. Perform a dose-response study: Determine the effective dose for the specific species you are using. |
| Unexplained phenotypes or effects in peripheral tissues. | Off-target inhibition. The inhibitor may be acting on other enzymes, such as FAAH, ABHD6, or other carboxylesterases.[3][7] | 1. Check selectivity data: Review the selectivity profile of your inhibitor.[12]2. Use a lower concentration: The most selective concentration is often at or slightly above the IC50 for the primary target.3. Use a complementary inhibitor: Confirm the phenotype with a structurally different MAGL inhibitor to ensure the effect is on-target. |
Quantitative Data for MAGL Inhibitors
The following table summarizes the potency of several common MAGL inhibitors. Note that IC50 values can vary depending on the assay conditions.
| Inhibitor | Target | Species | IC50 (nM) | Notes |
| This compound | MAGL | Not Specified | 0.03 | Potent inhibitor.[1] |
| JZL184 | MAGL | Human | 8.1 | Irreversible inhibitor.[2] |
| MAGL | Mouse | 2.9 - 8 | [2][3] | |
| MAGL | Rat | ~80 (10x less potent than mouse) | [7] | |
| FAAH | Mouse | >100-fold selective vs MAGL | [3] | |
| MAGLi 432 | MAGL | Human | 4.2 | Reversible inhibitor.[2] |
| MAGL | Mouse | 3.1 | [2] | |
| KML29 | MAGL | Mouse | 15 | Irreversible inhibitor with high selectivity over FAAH.[11] |
| MAGL | Rat | 43 | [11] | |
| MAGL | Human | 5.9 | [11] | |
| MJN110 | MAGL | Not Specified | Potent & Selective | Used in experimental stroke models.[4][13] |
| Compound 23 | MAGL | Not Specified | 80 | Reversible inhibitor, selective over CB1, CB2, FAAH, ABHD6, and ABHD12.[12] |
Detailed Experimental Protocol
Protocol: Preparation and Administration of a Poorly Soluble MAGL Inhibitor (e.g., JZL184) for In Vivo Mouse Studies
This protocol is based on methods reported for JZL184 and is intended as a starting point for potent, lipophilic MAGL inhibitors.[7][8][11] Note: Always consult the manufacturer's specific recommendations for this compound.
Materials:
-
MAGL Inhibitor (e.g., JZL184)
-
Ethanol (200 proof)
-
Emulphor EL-620 (or similar cremophor)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Bath sonicator
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Vehicle Preparation: Prepare the 18:1:1 (saline:emulphor:ethanol) vehicle. For example, to make 2 ml of vehicle, combine:
-
1.8 ml sterile saline
-
100 µl Emulphor
-
100 µl Ethanol
-
Vortex thoroughly.
-
-
Inhibitor Weighing: Weigh the desired amount of the MAGL inhibitor in a sterile microcentrifuge tube. For example, for a 40 mg/kg dose in a 25g mouse with a 10 µl/g injection volume, you would need to prepare a 4 mg/ml solution.
-
Solubilization: a. Add the ethanol component of the vehicle directly to the inhibitor powder and vortex to dissolve. b. Add the Emulphor component and vortex again. c. Add the saline component in aliquots, vortexing between each addition.
-
Sonication: a. Place the microcentrifuge tube in a bath sonicator. b. Sonicate until the solution appears as a uniform, milky-white suspension. This may take 15-30 minutes. This step is critical for in vivo efficacy. [7][11] c. Visually inspect the solution against a light source to ensure no large particles or precipitate are visible.
-
Administration: a. Immediately before drawing the solution into the injection syringe, vortex the suspension vigorously to ensure homogeneity. b. Administer the appropriate volume to the animal via i.p. injection. c. If injecting multiple animals from the same stock, vortex the suspension before each injection.
Logical Diagram for Troubleshooting In Vivo Efficacy
Caption: A logical decision tree for troubleshooting MAGL inhibitor experiments.
References
- 1. This compound | MAGL | 3036792-74-9 | Invivochem [invivochem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]
- 11. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Neuroprotective Effects of MAGL (Monoacylglycerol Lipase) Inhibitors in Experimental Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Magl-IN-18 dose-response curve troubleshooting
Welcome to the technical support center for Magl-IN-18. This resource is designed for researchers, scientists, and drug development professionals to assist in troubleshooting experiments with this potent monoacylglycerol lipase (B570770) (MAGL) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs) in a question-and-answer format, a detailed experimental protocol, and key quantitative data to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound, with a focus on generating accurate dose-response curves.
Q1: I am observing a much weaker potency (higher IC50) for this compound than the reported sub-nanomolar values. What are the potential causes?
A1: Several factors can contribute to an apparent decrease in the potency of this compound. Consider the following troubleshooting steps:
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Compound Solubility: this compound may have limited solubility in aqueous assay buffers.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO.[1] When creating working dilutions for your assay, ensure the final DMSO concentration remains low (typically ≤1%) and is consistent across all experimental wells. It is important to visually inspect for any signs of precipitation at each dilution step. If solubility issues persist, incorporating a small amount of a non-ionic detergent, such as Tween-20 or Triton X-100, into the assay buffer may help. However, the effect of any additive on enzyme activity should be validated beforehand.
-
-
Compound Stability and Storage: The integrity of the compound can be compromised by improper storage.
-
Recommendation: For long-term storage, keep this compound as a powder at -20°C, which should maintain its stability for up to three years.[1] Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To preserve the compound's activity, it is advisable to avoid repeated freeze-thaw cycles.
-
-
Enzyme Concentration: For highly potent inhibitors like this compound, the apparent IC50 can be significantly influenced by the enzyme concentration. If the concentration of the enzyme is close to or exceeds the inhibitor's dissociation constant (Ki), it can result in stoichiometric inhibition, leading to a shift in the measured IC50.
-
Recommendation: Utilize the lowest concentration of MAGL that still yields a robust and linear signal in your assay. Optimization of both enzyme concentration and reaction time may be necessary.
-
-
Pre-incubation Time: Irreversible or slowly reversible inhibitors require an adequate amount of time to bind to the enzyme.
-
Recommendation: It is beneficial to introduce a pre-incubation step where the enzyme and this compound are mixed and incubated together before the addition of the substrate to initiate the reaction. A pre-incubation period of 15-30 minutes at room temperature is a recommended starting point.
-
-
Assay Buffer Components: The composition of the assay buffer can have a significant impact on both the enzyme's activity and the inhibitor's potency.
-
Recommendation: Ensure that the buffer composition is optimized for MAGL activity. Typically, this involves using a buffered saline solution, such as Tris or HEPES, at a physiological pH of approximately 7.4.
-
Q2: My dose-response curve for this compound is flat or has a very shallow slope. What could be the issue?
A2: A flat or shallow dose-response curve can be indicative of several experimental problems:
-
Inappropriate Concentration Range: Given the exceptionally high potency of this compound, with a reported IC50 of approximately 0.03 nM, it is possible that the dilution series being tested is not low enough to encompass the full inhibitory range.[1]
-
Recommendation: Prepare a broad range of serial dilutions, beginning in the low micromolar or high nanomolar range and extending down to the picomolar range to ensure complete capture of the dose-response relationship.
-
-
Presence of Interfering Substances: Components within your assay, such as other proteins or lipids present in cell lysates, may non-specifically bind to this compound, thereby reducing its effective concentration.
-
Recommendation: If you are using cell or tissue lysates, it may be beneficial to use a purified or recombinant MAGL enzyme to validate the inhibitor's potency in a more controlled system.
-
-
Substrate Concentration: The concentration of the substrate relative to its Michaelis constant (Km) can influence the apparent IC50 of a competitive inhibitor.
-
Recommendation: For competitive inhibitors, the apparent IC50 will increase as the substrate concentration increases. To accurately determine the inhibitor's potency, ensure that you are using a substrate concentration at or below the Km for your specific enzyme preparation.
-
-
Assay Readout Limitations: The detection method employed may lack the sensitivity required to detect minor changes in enzyme activity, particularly at low inhibitor concentrations.
-
Recommendation: Optimize your assay for maximum sensitivity and ensure that the signal-to-background ratio is sufficient for reliable measurements.
-
Q3: I am observing inconsistent results or high variability between replicate wells. How can I address this?
A3: High variability in experimental results can arise from several sources:
-
Inaccurate Pipetting Technique: Inconsistent or inaccurate pipetting, especially when dealing with small volumes of highly potent inhibitors, can introduce significant well-to-well variation.
-
Recommendation: Use properly calibrated pipettes and ensure thorough mixing at each dilution step and within the final assay plate to maintain consistency.
-
-
Edge Effects in Assay Plates: Wells located on the periphery of a microplate are more susceptible to evaporation, which can lead to alterations in reagent concentrations.
-
Recommendation: To mitigate this, avoid using the outermost wells of the plate for your dose-response curve. Instead, fill these wells with buffer or media to create a humidity barrier.
-
-
Time-Dependent Inhibition: If this compound acts as an irreversible or time-dependent inhibitor, variations in the timing of reagent additions can result in inconsistencies.
-
Recommendation: Employ a multichannel pipette or an automated liquid handler to add reagents uniformly across the plate, particularly the substrate that initiates the reaction, to ensure consistent timing.
-
Quantitative Data: Potency of MAGL Inhibitors
The following table provides a summary of the in vitro potency (IC50 values) of this compound and other commonly utilized MAGL inhibitors for comparison.
| Inhibitor | IC50 (nM) | Target Enzyme | Notes |
| This compound | 0.03 | Human MAGL | A highly potent inhibitor. [1] |
| JZL184 | 8 | Mouse MAGL | An irreversible carbamate (B1207046) inhibitor. |
| KML29 | 15 | Mouse MAGL | An irreversible carbamate inhibitor with enhanced selectivity compared to JZL184. |
| MJN110 | 2.1 | Human MAGL | An irreversible inhibitor. |
| MAGLi 432 | 4.2 | Human MAGL | A reversible inhibitor. |
Experimental Protocols
In Vitro Fluorometric MAGL Activity Assay for Dose-Response Curve Generation
This protocol offers a general guideline for determining the IC50 of this compound using a fluorometric assay with a commercially available substrate.
Materials:
-
Recombinant human MAGL enzyme
-
MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., a 2-arachidonoylglycerol (B1664049) analog that releases a fluorescent product upon cleavage)
-
This compound
-
100% DMSO
-
Black, flat-bottom 96-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to generate a range of concentrations for your dose-response curve (e.g., from 100 µM down to 1 pM).
-
Further dilute each DMSO stock 1:100 in MAGL assay buffer to create your final working solutions. The final DMSO concentration in the assay should be maintained at 1%.
-
-
Enzyme Preparation:
-
Dilute the recombinant human MAGL enzyme in ice-cold MAGL assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction proceeds within the linear range.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of the diluted MAGL enzyme solution to each well.
-
Add 2 µL of the diluted this compound working solutions or a vehicle control (1% DMSO in assay buffer) to the appropriate wells.
-
Pre-incubation: Gently mix the contents and incubate the plate for 30 minutes at room temperature, protected from light.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the fluorogenic MAGL substrate solution to each well. The final substrate concentration should be at or near its Km for MAGL.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a predetermined period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Determine the rate of the reaction by calculating the slope of the linear portion of the kinetic read.
-
Normalize the data using a vehicle control (representing 100% activity) and a no-enzyme control (representing 0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting data to a four-parameter logistic equation to accurately determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for generating a this compound dose-response curve.
Caption: MAGL signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Magl-IN-18 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Magl-IN-18, a potent monoacylglycerol lipase (B570770) (MAGL) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain.[1][2] By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system can produce various physiological effects, including anti-inflammatory and neuroprotective responses.[1][2] Additionally, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[3]
Q2: What is the potency of this compound?
This compound is a highly potent inhibitor of MAGL with a reported half-maximal inhibitory concentration (IC50) of 0.03 nM .
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of MAGL inhibitors?
While this compound is designed to be a selective MAGL inhibitor, it is crucial to consider potential off-target effects, especially when interpreting unexpected results. Other MAGL inhibitors, such as JZL184, have been shown to interact with other serine hydrolases, including fatty acid amide hydrolase (FAAH) and carboxylesterases at higher concentrations.[4][5] It is advisable to perform counter-screening assays against related enzymes if off-target effects are suspected.
Q5: What are the expected downstream effects of MAGL inhibition in cell culture?
Inhibition of MAGL by this compound is expected to lead to:
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An increase in intracellular and extracellular levels of 2-AG.
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A decrease in the levels of arachidonic acid (AA) and its downstream metabolites, such as prostaglandins.[3]
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Activation of cannabinoid receptor signaling pathways.
These effects can be measured by techniques such as liquid chromatography-mass spectrometry (LC-MS) for lipid analysis and Western blotting for downstream signaling proteins.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibition of MAGL activity | Compound degradation: this compound may be unstable in aqueous solutions or at certain pH/temperatures. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions. |
| Incorrect assay conditions: The buffer composition, pH, or temperature of the activity assay may not be optimal. | Ensure the assay buffer is at the correct pH (typically around 7.4) and temperature. Refer to the detailed MAGL activity assay protocol below. | |
| Inactive enzyme: The recombinant MAGL enzyme or the enzyme in cell lysates may have lost activity. | Use a fresh batch of enzyme or lysates. Include a positive control inhibitor (e.g., JZL184) to confirm enzyme activity. | |
| Inconsistent results between experiments | Compound precipitation: this compound may precipitate in the cell culture medium due to its lipophilic nature. | Visually inspect the culture medium for any signs of precipitation after adding the compound. Reduce the final concentration of this compound or the DMSO concentration. Sonication of the stock solution before dilution may also help. |
| Variability in cell health or density: Differences in cell confluence or passage number can affect experimental outcomes. | Maintain consistent cell culture practices, including seeding density and passage number. Perform a cell viability assay to ensure the cells are healthy. | |
| Unexpected cellular phenotype | Off-target effects: The observed phenotype may be due to the inhibition of other enzymes. | Test the effect of other MAGL inhibitors with different chemical scaffolds. Perform a screen for off-target activity if possible. Consider using a MAGL knockout/knockdown cell line as a negative control. |
| Prolonged inhibition leading to receptor desensitization: Chronic exposure to high levels of 2-AG can lead to the desensitization and downregulation of CB1 receptors.[6] | Consider using shorter incubation times or lower concentrations of this compound. For longer-term studies, monitor CB1 receptor expression and function. | |
| High background in Western blot | Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. | Optimize antibody concentrations and blocking conditions. Include appropriate controls, such as an isotype control for the primary antibody and a secondary-only control. |
| Insufficient washing: Residual unbound antibodies can cause high background. | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (MAGL) | 0.03 nM | |
| Solubility | Soluble in DMSO | |
| Storage | -20°C or -80°C (in solution) |
Experimental Protocols
MAGL Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature.[7]
Materials:
-
MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Recombinant human MAGL enzyme
-
This compound
-
Fluorogenic MAGL substrate (e.g., 4-Methylumbelliferyl acetate)
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96-well black microplate
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Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in MAGL Assay Buffer. Also, prepare a vehicle control (DMSO).
-
Add 2 µL of each inhibitor dilution or vehicle to the wells of the 96-well plate.
-
Add 48 µL of MAGL enzyme solution (at a pre-determined optimal concentration) to each well.
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Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Continue to read the fluorescence every 5 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
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Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Western Blot for MAGL Inhibition
This protocol provides a general guideline for assessing the levels of MAGL and downstream signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-MAGL, anti-p-ERK, anti-total ERK, anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations and for different durations.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
96-well clear cell culture plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
References
- 1. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches | MDPI [mdpi.com]
- 2. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Magl-IN-18 and Related MAGL Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Magl-IN-18 and other poorly soluble monoacylglycerol lipase (B570770) (MAGL) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAGL inhibitors like this compound?
A1: Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid (AA) and glycerol.[1][2][3] By inhibiting MAGL, compounds like this compound prevent the degradation of 2-AG, leading to its accumulation.[2] This elevation of 2-AG enhances the activation of cannabinoid receptors (CB1 and CB2).[2] Concurrently, the reduction in arachidonic acid levels decreases the substrate available for the synthesis of prostaglandins, which are key mediators of inflammation.[4][5]
Q2: I am having trouble dissolving this compound for my in vivo experiment. What are some recommended vehicle formulations?
A2: this compound, like many MAGL inhibitors, is a poorly water-soluble compound. A common issue is the inability to achieve a stable and homogenous solution for administration. While a specific, universally effective vehicle for this compound is not documented, several formulations have been successfully used for other poorly soluble MAGL inhibitors, such as JZL184. These can serve as a starting point for formulation development.
It is crucial to start with small-scale pilot formulations to determine the optimal vehicle for your specific batch of this compound and experimental conditions.
Troubleshooting Guide: Vehicle Formulation and Administration
Problem: this compound is not dissolving or is precipitating out of solution.
This is a frequent challenge with lipophilic compounds. The following table outlines potential solutions and recommended starting points for vehicle formulation.
| Solution # | Vehicle Component | Rationale | Example Protocol | Considerations |
| 1 | Co-solvent Mixture | To increase the solubility of lipophilic compounds. | A widely used vehicle for the MAGL inhibitor JZL184 is a mixture of saline, Emulphor (or a similar non-ionic surfactant like Tween-80), and ethanol (B145695) in an 18:1:1 ratio.[6][7][8] | Requires sonication to form a uniform suspension. The final concentration of ethanol and surfactant should be kept low to avoid toxicity. |
| 2 | Polyethylene Glycol (PEG) | A water-miscible polymer that can dissolve a wide range of nonpolar compounds. | Dissolve this compound in 100% PEG400. This can then be diluted with saline or PBS for administration. | The viscosity of PEG can make it difficult to handle. Dilution may cause precipitation if the final PEG concentration is too low. |
| 3 | Dimethyl Sulfoxide (DMSO) | A powerful solvent for a wide range of organic compounds. | Dissolve this compound in a minimal amount of DMSO, then dilute with a suitable vehicle like saline or corn oil. | DMSO can have its own biological effects and can be toxic at higher concentrations. The final concentration of DMSO should typically be below 5% of the total injection volume. |
| 4 | Lipid-Based Formulation | Suitable for highly lipophilic compounds, can improve oral bioavailability. | Formulations using oils (e.g., corn oil, sesame oil) can be effective. | May not be suitable for all routes of administration. The stability of the compound in oil should be assessed. |
Experimental Protocol: Preparation of a Saline/Emulphor/Ethanol Vehicle
This protocol is adapted from methods used for the MAGL inhibitor JZL184 and serves as a general guideline.[6][8]
-
Stock Solution Preparation:
-
Prepare a 10% (v/v) stock solution of Emulphor (or Tween-80) in absolute ethanol.
-
-
Weighing the Compound:
-
Accurately weigh the required amount of this compound powder.
-
-
Initial Dissolution:
-
Add a small volume of absolute ethanol to the this compound powder to wet it.
-
Add the Emulphor/ethanol stock solution. The volume will depend on the final desired concentration.
-
-
Sonication:
-
Final Dilution:
-
Slowly add saline (or PBS) to the desired final volume while vortexing to prevent precipitation.
-
-
Pre-administration Check:
-
Before each administration, visually inspect the solution for any precipitation. If necessary, briefly sonicate again.
-
Visualizing Key Processes
Signaling Pathway of MAGL Inhibition
The following diagram illustrates the downstream effects of MAGL inhibition.
Caption: Signaling pathway of MAGL and its inhibition.
Experimental Workflow for Vehicle Formulation Troubleshooting
This workflow provides a logical approach to solving formulation problems.
Caption: Troubleshooting workflow for this compound formulation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Biochemical Potency and Selectivity
An Objective Comparison of Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors: JZL184 vs. a Novel Reversible Inhibitor
For researchers and professionals in drug development, the selection of appropriate chemical tools is critical for investigating the therapeutic potential of targeting the endocannabinoid system. Monoacylglycerol lipase (MAGL) is a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Its inhibition leads to elevated 2-AG levels, producing various therapeutic effects, including analgesia and anti-inflammatory responses. This guide provides a detailed comparison of two MAGL inhibitors: the widely studied irreversible inhibitor JZL184, and a novel potent, reversible inhibitor, initially identified in the context of developing an 18F-labeled positron emission tomography (PET) ligand. The compound is referred to as "Compound 7" in the associated literature, and it is believed that the user's query "Magl-IN-18" was a likely misnomer for this molecule.
The efficacy and potential side effects of a MAGL inhibitor are largely determined by its potency and selectivity. JZL184 is a potent irreversible inhibitor of MAGL with high selectivity over fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide (B1667382) degradation. The novel reversible inhibitor, Compound 7, also demonstrates high potency for MAGL.
| Parameter | JZL184 | Compound 7 (Reversible Inhibitor) |
| Target Enzyme | Monoacylglycerol Lipase (MAGL) | Monoacylglycerol Lipase (MAGL) |
| Mechanism of Action | Irreversible | Reversible |
| IC50 for MAGL | ~8 nM (mouse brain membranes)[1][2][3] | 5.15 nM[1] |
| IC50 for FAAH | ~4 µM (mouse brain membranes)[1] | Data not available |
| Selectivity (MAGL vs. FAAH) | >300-fold[1][2] | Data not available |
| Species-Specific Potency | Equipotent against human and mouse MAGL; ~10-fold less active against rat MAGL. | Data not available |
Pharmacokinetic Properties
The pharmacokinetic profile of an inhibitor dictates its absorption, distribution, metabolism, and excretion, which are critical for in vivo applications. JZL184 has been characterized in vivo, while data for Compound 7 is preliminary, focusing on its potential for brain imaging.
| Parameter | JZL184 | Compound 7 (Reversible Inhibitor) |
| In Vivo Administration | Intraperitoneal injection in mice (4-40 mg/kg) results in sustained blockade of brain 2-AG hydrolase activity.[1] | Not yet reported for therapeutic studies. |
| Effect on Brain 2-AG Levels | Produces an 8-fold elevation in endogenous 2-AG levels for at least 8 hours.[1] | Not yet reported. |
| Brain Penetration | Demonstrated through central CB1-dependent behavioral effects.[1] | Predicted to be high based on a LogD value of 3.66 ± 0.03.[1] |
Experimental Protocols
MAGL Inhibition Assay (for JZL184):
The inhibitory potency of JZL184 on MAGL activity is often determined using brain membrane preparations. A common method involves incubating mouse brain membranes with varying concentrations of the inhibitor. The remaining MAGL activity is then measured by quantifying the hydrolysis of a substrate, such as 2-arachidonoylglycerol (2-AG). The concentration of the inhibitor that produces 50% inhibition of MAGL activity is determined as the IC50 value.
MAGL Inhibition Assay (for Compound 7):
The potency of Compound 7 towards MAGL was determined using a commercially available inhibitor screening kit. While specific details of the kit are not provided in the source material, these kits typically involve a recombinant human MAGL enzyme and a fluorogenic substrate. The inhibitor's ability to block the enzymatic activity is measured by a decrease in the fluorescent signal.
Signaling Pathways and Experimental Workflows
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Design, Synthesis and Evaluation of 18F-labeled Monoacylglycerol Lipase Inhibitors as Novel Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Magl-IN-18: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Magl-IN-18's performance in target engagement with other alternative monoacylglycerol lipase (B570770) (MAGL) inhibitors. Experimental data is presented to support the findings, offering a comprehensive resource for researchers in neuroscience, inflammation, and oncology.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL increases the levels of 2-AG, which in turn enhances the activation of cannabinoid receptors CB1 and CB2. This modulation of the endocannabinoid system holds significant therapeutic potential for a variety of disorders, including neurological diseases, inflammatory conditions, and cancer. This compound is a potent and selective inhibitor of MAGL. This guide will delve into the validation of its target engagement and compare its performance with other well-known MAGL inhibitors.
Comparative Analysis of MAGL Inhibitors
The efficacy of a MAGL inhibitor is determined by its potency (how much of the inhibitor is required to inhibit the enzyme) and its selectivity (its ability to inhibit MAGL without affecting other enzymes). The following table summarizes the in vitro potency and selectivity of this compound (also referred to as MAGLi 432 in some literature) and its alternatives, JZL184 and KML29.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound (MAGLi 432) | Human MAGL | 4.2 | Highly selective over FAAH and other serine hydrolases. | [1][2] |
| Mouse MAGL | 1-10 (complete inhibition at 100 nM) | Superior selectivity compared to JZL184. | [2] | |
| JZL184 | Mouse MAGL | 8 | ~450-fold more selective for MAGL over FAAH. Shows some off-target activity at higher concentrations. | [3][4] |
| Rat MAGL | 262 | Lower potency in rats compared to mice. | [4] | |
| KML29 | Mouse MAGL | N/A (maximal inhibition at 20 mg/kg in vivo) | Does not inhibit FAAH even at high doses. Minimal cross-reactivity with carboxylesterases. | [5][6] |
Key Findings:
-
Potency: this compound demonstrates high potency against both human and mouse MAGL, with IC50 values in the low nanomolar range.[1][2]
-
Selectivity: this compound exhibits superior selectivity compared to JZL184, with minimal off-target effects.[2] KML29 also shows high selectivity for MAGL over FAAH.[5][6] JZL184, while selective, can inhibit FAAH and other carboxylesterases at higher concentrations or with chronic administration.[5][6]
Impact on Endocannabinoid and Eicosanoid Pathways
The primary consequence of MAGL inhibition is the alteration of downstream signaling pathways. Effective target engagement leads to an increase in the substrate of MAGL, 2-AG, and a decrease in its product, arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.
| Inhibitor | Effect on 2-AG Levels (in vivo, brain) | Effect on Arachidonic Acid (AA) Levels (in vivo, brain) | Reference |
| This compound (MAGLi 432) | Significant increase | Significant decrease | [2] |
| JZL184 | 8-fold increase | Significant reduction | [3] |
| KML29 | Dose-dependent increase | N/A | [7] |
Key Findings:
-
Inhibition of MAGL by all three compounds leads to a significant elevation of 2-AG levels in the brain.[2][3][7]
-
This is accompanied by a desirable decrease in the levels of arachidonic acid, which has anti-inflammatory implications.[2][3]
Experimental Protocols for Target Engagement Validation
Validating that a compound like this compound engages its intended target within a complex biological system is crucial. The following are detailed methodologies for key experiments used in this validation.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in native biological systems. It utilizes active site-directed chemical probes to profile the functional state of entire enzyme families.
Protocol for Competitive ABPP:
-
Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of the MAGL inhibitor (e.g., this compound, JZL184) or vehicle (DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine), is added to each sample and incubated for a further period (e.g., 30 minutes) to label the active serine hydrolases that have not been blocked by the inhibitor.
-
SDS-PAGE and Fluorescence Scanning: The reaction is quenched by the addition of SDS-PAGE loading buffer. The proteins are then separated by size using SDS-PAGE. The gel is scanned on a fluorescence gel scanner to visualize the labeled enzymes.
-
Data Analysis: The intensity of the fluorescent band corresponding to MAGL is quantified. A decrease in fluorescence intensity in the presence of the inhibitor indicates target engagement. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding can stabilize a protein, leading to an increase in its thermal stability.
Protocol for CETSA:
-
Cell Treatment: Intact cells are treated with the test compound (e.g., this compound) or vehicle (DMSO) for a specific duration.
-
Heating: The cell suspensions are heated to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: The cells are lysed (e.g., by freeze-thaw cycles), and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Quantification: The amount of soluble MAGL protein in the supernatant is quantified, typically by Western blotting or other immunoassays.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble MAGL as a function of temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target stabilization and therefore, direct engagement.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway, experimental workflow, and a comparative logic model.
Caption: MAGL Signaling Pathway and Point of Inhibition.
Caption: Activity-Based Protein Profiling (ABPP) Workflow.
Caption: Comparative Logic for MAGL Inhibitor Evaluation.
Conclusion
The validation of this compound target engagement demonstrates its high potency and superior selectivity as a MAGL inhibitor. Comparative data with alternatives like JZL184 and KML29 highlight its promising profile for researchers investigating the therapeutic potential of MAGL inhibition. The provided experimental protocols and visual diagrams serve as a practical guide for scientists and drug development professionals in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MAGL-IN-18 and Other Monoacylglycerol Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Magl-IN-18 with other prominent monoacylglycerol lipase (B570770) (MAGL) inhibitors. The information is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs by presenting key performance data, detailed experimental methodologies, and relevant signaling pathway visualizations.
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL leads to elevated 2-AG levels, which can modulate various physiological processes, including pain, inflammation, and neuroprotection. This has made MAGL a compelling therapeutic target for a range of diseases.
Quantitative Comparison of MAGL Inhibitors
The following table summarizes the in vitro potency (IC50) of this compound and other widely used MAGL inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | IC50 (nM) | Target Organism/Enzyme Source | Reversibility | Key Characteristics |
| This compound | 0.03[1] | Not Specified | Not Specified | High potency. |
| JZL184 | 8 (human), 2.9 (mouse)[2] | Human and Mouse MAGL | Irreversible | Well-characterized in vivo, but shows some off-target activity at high doses.[3] |
| MJN110 | 2.1 (human)[4] | Human MAGL | Irreversible | Potent and selective with demonstrated in vivo efficacy in neuroinflammation models.[1] |
| KML29 | 2.5 (human) | Human MAGL | Irreversible | Improved selectivity over JZL184 with no detectable FAAH cross-reactivity. |
| MAGLi 432 | 4.2 (human), 3.1 (mouse) | Human and Mouse MAGL | Reversible | High potency and selectivity, offering a non-covalent inhibition mechanism. |
Selectivity Profile
The selectivity of a MAGL inhibitor is crucial to avoid off-target effects, particularly on other serine hydrolases involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH), α/β-hydrolase domain 6 (ABHD6), and ABHD12.
-
This compound: While highly potent, detailed public data on its selectivity against a broad panel of serine hydrolases is limited.
-
JZL184: Exhibits approximately 100-fold selectivity for MAGL over FAAH in the mouse brain. However, at higher concentrations and with chronic use, it can inhibit FAAH and other peripheral carboxylesterases.
-
MJN110: Demonstrates high selectivity for MAGL over other brain serine hydrolases.
-
KML29: Shows greatly improved selectivity compared to JZL184, with no detectable cross-reactivity with FAAH. It can inhibit ABHD6 at higher concentrations.
-
MAGLi 432: Displays high selectivity for MAGL over other serine hydrolases.
In Vivo Efficacy
The ultimate utility of a MAGL inhibitor is determined by its efficacy in vivo.
-
This compound: In vivo studies and data on its efficacy in animal models are not as extensively published as for other inhibitors.
-
JZL184: Has been widely used in various in vivo models, demonstrating analgesic effects in neuropathic and inflammatory pain, as well as neuroprotective and anti-inflammatory properties.
-
MJN110: Has shown significant therapeutic effects in models of traumatic brain injury by suppressing neuroinflammation and improving behavioral outcomes.
-
KML29: Demonstrates in vivo potency in mice and rats, effectively inhibiting brain MAGL activity.
-
MAGLi 432: Is brain-penetrant and has been shown to modulate 2-AG levels in vivo.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by MAGL inhibition and a general workflow for assessing inhibitor selectivity.
References
- 1. The Novel Monoacylglycerol Lipase Inhibitor MJN110 Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel monoacylglycerol lipase-targeted 18F-labeled probe for positron emission tomography imaging of brown adipose tissue in the energy network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
A Comparative Guide to the In Vivo Efficacy of MAGL Inhibitors: KML29 vs. JZL184
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent monoacylglycerol lipase (B570770) (MAGL) inhibitors, KML29 and JZL184. By inhibiting MAGL, these compounds increase the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), leading to therapeutic effects in various disease models. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways and workflows to aid in the objective assessment of these two compounds.
Data Summary: In Vivo Efficacy
The following table summarizes the quantitative data from various in vivo studies, offering a side-by-side comparison of KML29 and JZL184 in models of pain, inflammation, and neuroprotection.
| Parameter | KML29 | JZL184 | Animal Model | Key Findings |
| Neuropathic Pain | Attenuated mechanical and cold allodynia (1-40 mg/kg, i.p.)[1] | Attenuated neuropathic pain[1] | Mouse Chronic Constriction Injury (CCI) | Both compounds show efficacy in reducing neuropathic pain behaviors. |
| Inflammatory Pain | Attenuated carrageenan-induced paw edema and mechanical allodynia[2][3] | Reduced inflammatory pain[1] | Murine Carrageenan-Induced Paw Edema | Both inhibitors demonstrate anti-inflammatory and analgesic effects in this model. |
| Neuroprotection (Stroke) | Not explicitly studied in available search results. | Significantly attenuated infarct volume and hemispheric swelling (16 mg/kg, i.p.)[4] | Rat Endothelin-1 (ET-1) induced stroke and permanent Middle Cerebral Artery Occlusion (MCAO) | JZL184 shows significant neuroprotective effects in multiple stroke models. |
| Neuroinflammation | Not explicitly studied in available search results. | Reduced LPS-induced neuroinflammatory responses[5] | Mouse Lipopolysaccharide (LPS) model | JZL184 effectively suppresses neuroinflammation by reducing prostaglandin (B15479496) formation. |
| Selectivity | Highly selective for MAGL over FAAH and other serine hydrolases[6] | Selective for MAGL, but shows some off-target activity at higher doses[6] | In vitro and in vivo assessments | KML29 is reported to have a superior selectivity profile compared to JZL184. |
| Cannabimimetic Effects | Did not elicit cannabimimetic effects (catalepsy, hypothermia, hypomotility) at therapeutic doses[2][3] | Can induce CB1-dependent behavioral phenotypes (hypomotility, hypothermia) | Mouse tetrad test | KML29 appears to have a wider therapeutic window, avoiding cannabimimetic side effects. |
Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: Signaling pathway of MAGL inhibition.
References
- 1. ahajournals.org [ahajournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Validation of MAGL Inhibition by Magl-IN-18: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Magl-IN-18 in inhibiting Monoacylglycerol Lipase (B570770) (MAGL), validated by Western blot analysis. We present supporting experimental data, detailed methodologies, and a comparative analysis with other common MAGL inhibitors, JZL184 and MJN110.
Comparative Performance of MAGL Inhibitors
The inhibitory potency of this compound (also known as MAGLi 432) has been evaluated and compared with other widely used MAGL inhibitors, JZL184 and MJN110. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target | IC50 (nM) | Organism | Notes |
| This compound (MAGLi 432) | MAGL | 0.03[1] | Not Specified | Potent inhibitor.[1] |
| human MAGL | 4.2[2] | Human | High affinity and selectivity.[2] | |
| mouse MAGL | 3.1[2] | Mouse | High affinity and selectivity.[2] | |
| JZL184 | MAGL | 8[3][4][5][6] | Mouse brain membranes | Potent, selective, and irreversible inhibitor.[3][4][5][6] |
| MJN110 | human MAGL | 9.1[7] | Human | Orally active and selective inhibitor.[7] |
| 2-AG hydrolysis | 2.1[7] | Not Specified |
Experimental Protocols
Western Blot Protocol for MAGL Protein Expression
This protocol outlines the steps for validating MAGL inhibition by assessing the total MAGL protein levels in cell lysates.
1. Sample Preparation (Cell Lysates): [8][9][10]
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors on ice for 15-30 minutes.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[9][10]
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MAGL overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system. The intensity of the bands corresponding to MAGL can be quantified and normalized to a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
MAGL Inhibition and its Downstream Effects
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[12][13] Inhibition of MAGL leads to an accumulation of 2-AG, which in turn modulates various signaling pathways.
References
- 1. This compound | MAGL | 3036792-74-9 | Invivochem [invivochem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. JZL 184 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Activity of Magl-IN-18: A Comparative Analysis Using Mass Spectrometry
A detailed guide for researchers, scientists, and drug development professionals on confirming the activity of Magl-IN-18, a potent monoacylglycerol lipase (B570770) (MAGL) inhibitor. This guide provides a comparative analysis with other known MAGL inhibitors, JZL184 and KML29, supported by quantitative data and detailed experimental protocols for mass spectrometry analysis.
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential for a range of neurological and inflammatory disorders. This compound has emerged as a highly potent inhibitor of this enzyme. This guide offers a comprehensive comparison of this compound's performance against other well-characterized MAGL inhibitors and provides a detailed protocol for confirming its activity using mass spectrometry.
Performance Comparison of MAGL Inhibitors
The inhibitory potency of this compound against MAGL has been determined and compared to the established inhibitors JZL184 and KML29. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.
| Inhibitor | IC50 (nM) for human MAGL | IC50 (nM) for mouse MAGL | IC50 (nM) for rat MAGL | Selectivity over FAAH |
| This compound | 0.03 | Not Reported | Not Reported | Not Reported |
| JZL184 | 8.1 | 8 | 262 | >450-fold |
| KML29 | 5.9 | 15 | 43 | >50000-fold |
Data Interpretation: this compound demonstrates exceptional potency with an IC50 value in the picomolar range for human MAGL, indicating a significantly stronger inhibition compared to both JZL184 and KML29. While JZL184 and KML29 are potent nanomolar inhibitors, this compound is several orders of magnitude more potent. The selectivity of this compound over other related enzymes, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing protein 6 (ABHD6), is a critical parameter for its therapeutic potential and requires further investigation. JZL184 and KML29 exhibit high selectivity for MAGL over FAAH.
Experimental Protocols
Confirmation of this compound's activity and the determination of its IC50 value can be robustly achieved using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay. This method directly measures the product of the MAGL enzymatic reaction, arachidonic acid (AA), providing a highly sensitive and specific readout of enzyme activity.
Protocol: Determination of MAGL Inhibitor IC50 using LC-MS/MS
1. Materials and Reagents:
-
Recombinant human MAGL enzyme
-
This compound and other MAGL inhibitors (JZL184, KML29)
-
2-arachidonoylglycerol (2-AG) substrate
-
Arachidonic acid (AA) standard
-
Deuterated arachidonic acid (AA-d8) internal standard
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Acetonitrile (ACN)
-
Formic acid (FA)
2. Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
3. Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and other inhibitors in DMSO.
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the diluted inhibitors to the respective wells.
-
Add the recombinant human MAGL enzyme to all wells (except for the no-enzyme control) and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the 2-AG substrate.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding a cold solution of ACN containing the internal standard (AA-d8).
-
Alternatively, perform a liquid-liquid extraction by adding a mixture of chloroform and methanol (2:1, v/v).
-
Vortex and centrifuge the samples to separate the organic and aqueous phases.
-
Transfer the organic phase containing the lipids to a new plate and evaporate to dryness under a stream of nitrogen.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried samples in a suitable solvent (e.g., 50:50 ACN:water with 0.1% FA).
-
Inject the samples into the LC-MS/MS system.
-
LC Separation: Use a C18 column to separate arachidonic acid from other components. A typical gradient could be from 50% mobile phase B (ACN with 0.1% FA) to 100% B over several minutes.
-
MS/MS Detection: Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the transitions for arachidonic acid (e.g., m/z 303.2 -> 259.2) and the internal standard AA-d8 (e.g., m/z 311.2 -> 267.2).
-
-
Data Analysis:
-
Quantify the amount of AA produced in each reaction by calculating the peak area ratio of AA to the internal standard AA-d8.
-
Plot the percentage of MAGL activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context, the following diagrams have been generated.
Caption: Experimental workflow for determining MAGL inhibitor IC50.
Caption: MAGL signaling pathway and the inhibitory action of this compound.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Magl-IN-18
For laboratory professionals engaged in drug discovery and development, the proper management and disposal of chemical reagents like Magl-IN-18 are paramount for ensuring a safe and compliant research environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a potent monoacylglycerol lipase (B570770) (MAGL) inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound (CAS Number: 3036792-74-9), this guidance is formulated based on the general principles for the disposal of heterocyclic and piperidine-containing compounds, which are common structural motifs in MAGL inhibitors.
Core Safety and Hazard Information
A thorough understanding of the potential hazards associated with this compound is the first step toward safe handling and disposal. While a specific hazard profile is not publicly available, its complex heterocyclic structure warrants a cautious approach. Researchers should handle this chemical with care, assuming it may possess toxicological properties requiring stringent containment and disposal as hazardous waste.
Data Presentation
The following table summarizes the known information for this compound and general hazard considerations for structurally related compounds.
| Property | Value/Information | Disposal Consideration |
| Chemical Name | This compound | Treat as hazardous chemical waste. |
| CAS Number | 3036792-74-9 | Use for accurate waste identification. |
| Molecular Formula | C23H28F3N7O | High organic content suggests incineration as a suitable disposal method. |
| Physical Form | Likely a solid[1]. | Handle as a solid waste. |
| Structural Class | Heterocyclic, Piperidine derivative | May be toxic and require specialized disposal procedures[2][3][4]. |
| Toxicity | Unknown. Assume toxic. | Do not dispose of in standard laboratory or municipal waste[2][5]. |
Experimental Protocols: Step-by-Step Disposal Procedures
Adherence to the following protocol is crucial for the safe disposal of this compound and associated materials.
1. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, ensure appropriate personal protective equipment is worn to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required. For larger quantities or in case of a spill, consider additional protective clothing.
-
Work Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection
Proper segregation of waste is critical to prevent unwanted chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired product and contaminated items (e.g., weigh boats, spatulas), in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid[2].
-
-
Liquid Waste (if dissolved in solvent):
-
Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container designated for halogenated or non-halogenated organic solvent waste, depending on the solvent used.
-
Do not mix with aqueous or other incompatible waste streams.
-
-
Contaminated Labware and PPE:
-
Dispose of all contaminated disposable labware (e.g., pipette tips, vials) and PPE (e.g., gloves) in the designated solid hazardous waste container.
-
3. Waste Container Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number: "3036792-74-9".
-
List all components in the container, including any solvents.
-
Indicate the approximate quantity of the waste and the date of accumulation.
4. Storage of Hazardous Waste
Proper storage of the waste container while it awaits pickup is crucial.
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
5. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
For Solid Spills: Carefully sweep or scoop the solid material into the hazardous waste container. Avoid generating dust.
-
For Liquid Spills (if dissolved in a solvent): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the absorbent material into the hazardous waste container[2].
-
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
6. Final Disposal
The final disposal of this compound must be conducted by qualified personnel.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
The recommended disposal method for compounds of this nature is high-temperature incineration at a permitted hazardous waste facility[5].
-
Ensure all disposal activities are documented in your laboratory's waste log.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Magl-IN-18
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of Magl-IN-18, a potent monoacylglycerol lipase (B570770) (MAGL) inhibitor. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment. As a valued researcher, your safety is our priority, and this guide is designed to provide you with the necessary information to handle this compound responsibly.
Personal Protective Equipment (PPE): Your First Line of Defense
While a specific Safety Data Sheet (SDS) for this compound is not currently available, its chemical structure, containing a piperidine (B6355638) carbamate (B1207046) moiety, suggests that it should be handled with the utmost care. Piperidine, a core component, is known to be flammable, corrosive, and toxic.[1][2][3][4] Therefore, a comprehensive suite of personal protective equipment is mandatory when working with this compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Rationale |
| Eye and Face | Safety Goggles with Side Shields | Essential to protect against splashes and aerosols. Standard safety glasses are insufficient. |
| Face Shield | Recommended to be worn over safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing. | |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always double-glove. Check for any signs of degradation or perforation before and during use. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A fully buttoned lab coat made of a suitable chemical-resistant material is required. |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat when handling significant quantities of the compound. | |
| Respiratory | Fume Hood | All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | In the absence of adequate ventilation, or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. Consult with your institution's environmental health and safety department for specific recommendations. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow outlines the critical steps for safely handling this compound, from initial preparation to final disposal.
-
Weighing: Use an analytical balance within a fume hood. Use anti-static weighing paper or a tared container.
-
Dissolving: Add the solvent to the solid compound slowly to avoid splashing. Ensure the chosen solvent is compatible with the experimental procedure and subsequent disposal methods.
-
Decontamination: All surfaces and glassware that come into contact with this compound should be decontaminated. A suitable decontamination solution should be used, followed by a thorough rinse. Consult your institution's safety guidelines for appropriate decontamination procedures for piperidine-based compounds.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Pickup: Contact your institution's environmental health and safety department to arrange for the pickup and disposal of all hazardous waste generated.
By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. Your commitment to these guidelines is paramount for the protection of yourself, your colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
